molecular formula C22H34N4O4 B15550148 Jbir-15

Jbir-15

Numéro de catalogue: B15550148
Poids moléculaire: 418.5 g/mol
Clé InChI: IBQPLRWXHSRNAW-VUOPYGPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JBIR-15 is an oligopeptide.
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide has been reported in Aspergillus insulicola and Aspergillus sclerotiorum with data available.
isolated from Aspergillus sclerotiorum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQPLRWXHSRNAW-VUOPYGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Jbir-15: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and characterization of Jbir-15, a novel aspochracin (B153754) derivative from a marine-derived fungus. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and logical workflows.

Introduction

This compound is a naturally occurring compound belonging to the aspochracin class of cyclic peptides. It was first discovered and isolated from the culture broth of a marine sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04.[1] Structurally, this compound is distinguished as N-demethyl aspochracin at the alanyl residue.[1] This guide provides a detailed overview of the scientific processes involved in its identification and purification, along with its known biological activities.

Discovery and Producing Organism

This compound was identified during a chemical screening program focused on discovering novel metabolites from marine microorganisms.[1] The producing organism, Aspergillus sclerotiorum Huber Sp080903f04, is a fungus isolated from a marine sponge, highlighting the rich chemical diversity of marine microbial ecosystems as a source for novel natural products.

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of the producing organism, and the subsequent extraction, isolation, and purification of this compound.

Fungal Fermentation

The fermentation of Aspergillus sclerotiorum Huber Sp080903f04 is a critical first step to produce this compound.

  • Culture Medium: The fungus is cultivated in a suitable liquid medium, such as a yeast extract-based broth, to support mycelial growth and secondary metabolite production.

  • Inoculation: A loopful of spores from a potato-dextrose agar (B569324) slant is used to inoculate the liquid medium.

  • Incubation: The culture is incubated at a controlled temperature, typically around 28°C, with constant shaking to ensure adequate aeration for a period of several days to allow for the biosynthesis of this compound.

Extraction and Isolation

Following fermentation, the culture broth is processed to extract the crude mixture of metabolites.

  • Harvesting: The culture broth is harvested and separated from the fungal mycelia by filtration.

  • Solvent Extraction: The filtrate is then subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to partition the desired metabolites from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other secondary metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound in its pure form.

  • Initial Fractionation: The crude extract is first fractionated using techniques like column chromatography on silica (B1680970) gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution system of acetonitrile (B52724) and water. The elution is monitored by UV detection to collect the fraction corresponding to this compound.

Structural Characterization

The definitive structure of this compound was elucidated through extensive spectroscopic analyses.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural determination of this compound.

Analytical Technique Instrumentation Key Findings Reference
Nuclear Magnetic Resonance (NMR) 500 MHz NMR Spectrometer1H and 13C NMR data revealed the presence of a cyclic peptide structure with an N-demethylation at the alanyl residue compared to aspochracin.[1]
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)Provided the exact molecular weight and elemental composition, confirming the proposed chemical formula.[1]

Table 1: Spectroscopic Data for this compound

Biological Activity

Preliminary studies have indicated that this compound possesses antifungal properties.

Antifungal Activity

This compound has demonstrated inhibitory activity against the pathogenic yeast Candida albicans. Further research is required to determine the minimum inhibitory concentration (MIC) and the broader spectrum of its antifungal activity.

Visualizing the Workflow

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Aspergillus sclerotiorum B Incubation in Liquid Medium A->B C Filtration of Culture Broth B->C D Solvent Extraction C->D E Concentration D->E F Column Chromatography E->F G RP-HPLC F->G H NMR Spectroscopy G->H I Mass Spectrometry G->I J Structure Elucidation H->J I->J K K J->K This compound

Caption: Experimental workflow for the isolation and characterization of this compound.

As no specific signaling pathways for this compound have been identified in the literature, a diagram for this is not applicable at this time.

Conclusion

This compound represents a novel addition to the aspochracin family of natural products, distinguished by its unique N-demethylation. Its discovery from a marine-derived fungus underscores the potential of marine ecosystems for identifying new bioactive compounds. The detailed protocols provided in this guide offer a framework for the consistent isolation and further investigation of this compound. Future research should focus on elucidating its mechanism of antifungal action and exploring its potential as a lead compound for drug development.

References

Jbir-15: An In-Depth Technical Guide on a Natural Aspochracin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbir-15 is a naturally occurring derivative of aspochracin, a cyclic peptide known for its diverse biological activities. First isolated from the sponge-derived fungus Aspergillus sclerotiorum, this compound has garnered interest within the scientific community for its potential as a lead compound in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its biological activities, what is known about its mechanism of action, and detailed experimental protocols. Due to the limited specific data on this compound, this guide incorporates information on its parent compound, aspochracin, to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is structurally defined as N-demethyl aspochracin.[1] Like aspochracin, it belongs to the class of cyclic peptides, a group of compounds known for their conformational rigidity and target specificity, making them attractive candidates for therapeutic development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₃₄N₄O₄[2]
Molecular Weight 418.53 g/mol [2]
Source Organism Aspergillus sclerotiorum[1][2]
Compound Class Cyclic Peptide (Aspochracin derivative)[1]

Biological Activities and Quantitative Data

Antifungal Activity

This compound exhibits antifungal properties, specifically against the pathogenic yeast Candida albicans.[5] Aspochracin and its derivatives, including sclerotiotides A, B, F, and I, have also demonstrated selective antifungal activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 3.8 to 30 µM.[4]

Table 2: Antifungal Activity of Aspochracin Derivatives against Candida albicans

CompoundMIC (µM)
Sclerotiotide A7.5
Sclerotiotide B3.8
Sclerotiotide F30
Sclerotiotide I6.7
This compound 30

Source: Wu Q.-X., et al., 2015[4]

Cytotoxic Activity

Metabolites from various Aspergillus species have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6][7][8] While specific IC50 values for this compound are not available, extracts from Aspergillus ochraceus, a known producer of aspochracin, have shown potent cytotoxicity against HeLa cells, with an IC50 value of less than 50 µg/mL.[5][6] Furthermore, other compounds isolated from Aspergillus sclerotiorum have exhibited moderate cytotoxicity against HL-60 and A549 cell lines.[3]

Table 3: Cytotoxicity of Compounds from Aspergillus Species

Compound/ExtractCell LineIC50 (µM)Reference
Butenolide from A. sclerotiorumHL-606.5[3]
Butenolide from A. sclerotiorumA5498.9[3]
Isocoumarin from A. ochraceusA27803.0[7]
Pyrazines from A. ochraceusVarious1.95 - 6.35[7]

Note: The cytotoxic potential of this compound is yet to be quantitatively determined.

Insecticidal Activity

Aspochracin was originally identified due to its insecticidal properties.[9] It demonstrates contact toxicity to the first instar larvae and eggs of the silkworm.[4]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other fungal cyclic peptides and metabolites from Aspergillus species, several potential signaling pathways can be hypothesized.

dot

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binding Signal_Transduction Signal Transduction (e.g., MAPK, Calcium Signaling) Receptor->Signal_Transduction Activation Effector_Proteins Effector Proteins Signal_Transduction->Effector_Proteins Modulation Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Activation Cellular_Response Cellular Response (Apoptosis, Growth Inhibition) Effector_Proteins->Cellular_Response Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cellular_Response Leads to Isolation_Workflow Start Start: Fungal Culture Fermentation 1. Fermentation of Aspergillus sclerotiorum Start->Fermentation Extraction 2. Extraction of Culture Broth Fermentation->Extraction Chromatography 3. Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification 4. Purification of This compound Chromatography->Purification Analysis 5. Structural Elucidation (NMR, MS) Purification->Analysis End End: Pure this compound Analysis->End

References

Jbir-15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Aspochracin (B153754) Derivative Jbir-15, Including its Physicochemical Properties, Isolation, and Antifungal Potential.

This technical guide provides a comprehensive overview of this compound, an aspochracin derivative with noted antifungal activity. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, provides a thorough experimental protocol for its isolation from Aspergillus sclerotiorum Huber Sp080903f04, and discusses its biological activity.

Physicochemical Properties of this compound

This compound is a fungal metabolite that has been identified as a derivative of aspochracin. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for researchers working with this compound.

PropertyValueReference
CAS Number 1198588-57-6[1]
Molecular Weight 418.53 g/mol [1]
Molecular Formula C₂₂H₃₄N₄O₄[1]

Isolation of this compound from Aspergillus sclerotiorum

This compound is a natural product isolated from the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04. The following protocol is based on the methodology described in the primary literature and outlines the key steps for the fermentation, extraction, and purification of this compound.

Experimental Protocol: Isolation and Purification

1. Fungal Strain and Culture Conditions:

  • Organism: Aspergillus sclerotiorum Huber Sp080903f04.

  • Culture Medium: A suitable nutrient-rich broth is prepared to support fungal growth and secondary metabolite production.

  • Fermentation: The fungus is cultured in the prepared medium under controlled conditions of temperature and agitation for a sufficient period to allow for the biosynthesis of this compound.

2. Extraction:

  • The culture broth is separated from the mycelia by filtration.

  • The filtrate is then subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to partition the secondary metabolites, including this compound, from the aqueous broth.

3. Purification:

  • The crude extract obtained from the solvent extraction is concentrated under reduced pressure.

  • The concentrated extract is then subjected to a series of chromatographic techniques for purification. This may include:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other co-metabolites.

4. Structure Elucidation:

  • The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to verify the identity of this compound.

Below is a graphical representation of the experimental workflow for the isolation of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A Aspergillus sclerotiorum Culture B Liquid Fermentation A->B C Filtration B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Chromatography (Silica Gel, HPLC) E->F G Purified this compound F->G H Structural Analysis (NMR, MS) G->H

Isolation workflow for this compound.

Antifungal Activity of this compound

This compound has been reported to exhibit antifungal properties. As a derivative of aspochracin, its activity is of interest to researchers developing new antifungal agents.

Antifungal Susceptibility Testing Protocol

To quantitatively assess the antifungal activity of this compound, a standardized broth microdilution method is recommended. This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • A standardized suspension of the target fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium, such as RPMI-1640. The inoculum density should be adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

2. Preparation of this compound Dilutions:

  • A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

The following diagram illustrates the logical workflow for determining the antifungal efficacy of this compound.

G A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-48h C->D E Visually Assess Fungal Growth D->E F Growth Observed? E->F G Not MIC F->G Yes H Determine MIC F->H No

Antifungal susceptibility testing workflow.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, as an aspochracin derivative, it is hypothesized to share a similar mode of action with other members of this class. Aspochracins are known to interfere with fungal cell wall integrity or other essential cellular processes. Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound.

A proposed general mechanism for aspochracin derivatives involves the disruption of the fungal cell envelope, leading to cell lysis and death. This could occur through the inhibition of key enzymes involved in cell wall biosynthesis or by directly interacting with membrane components.

The diagram below outlines a hypothetical signaling pathway that could be investigated for this compound's antifungal activity.

G cluster_cell Fungal Cell A This compound B Interaction with Cell Membrane/ Enzyme Inhibition A->B C Disruption of Cell Wall Synthesis B->C D Increased Membrane Permeability B->D E Cell Lysis and Death C->E D->E

Hypothesized mechanism of action for this compound.

References

Preliminary Studies on the Mechanism of Action of Jbir-15: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available public information regarding the preliminary studies on the mechanism of action of Jbir-15. Following a comprehensive review of scientific literature, it has been determined that there is a significant scarcity of data on this particular compound.

Introduction to this compound

This compound is identified as a novel derivative of aspochracin (B153754).[1][2] It was first isolated from the culture broth of a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04.[2] Structural analysis using extensive NMR and MS techniques revealed that this compound is N-demethyl aspochracin at the alanyl residue.[2]

The primary scientific literature identifying this compound is:

  • Motohashi K, et al. This compound, a new aspochracin derivative, isolated from a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04. Biosci Biotechnol Biochem. 2009 Aug;73(8):1898-900.[2]

Mechanism of Action

As of the latest available information, there are no publicly accessible preliminary studies that detail the mechanism of action of this compound. The biological targets, signaling pathways, and the molecular interactions through which this compound may exert a biological effect have not yet been elucidated in published research.

Quantitative Data Summary

A thorough search for quantitative data from preliminary studies on this compound yielded no results. Consequently, there is no information available to present in a structured table for parameters such as IC₅₀, EC₅₀, binding affinities, or other relevant metrics.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, there are no detailed experimental protocols to report. Methodologies for key experiments that would typically be cited in a technical guide of this nature are not available in the public domain.

Signaling Pathways and Experimental Workflows

The core requirement for visualizing signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled. The lack of research into the mechanism of action of this compound means that no such pathways or workflows have been described.

Conclusion

The currently available scientific literature is limited to the isolation and structural characterization of this compound. There is a clear absence of preliminary studies investigating its mechanism of action, biological targets, or any associated signaling pathways. Therefore, for researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with a yet-to-be-discovered biological function. Further research is imperative to uncover the potential therapeutic applications and the underlying mechanism of action of this natural product.

References

In-Depth Technical Guide to the Potential Therapeutic Applications of Jbir-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jbir-15, a novel aspochracin (B153754) derivative, has been identified as a promising antifungal agent. Isolated from the sponge-derived fungus Aspergillus sclerotiorum, this natural product has demonstrated selective inhibitory activity against the opportunistic human pathogen Candida albicans. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its antifungal potency, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for candidiasis.

Introduction

Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rising incidence of drug-resistant Candida strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for new drug leads. This compound, a secondary metabolite produced by the marine-derived fungus Aspergillus sclerotiorum, has emerged as a compound of interest due to its selective antifungal activity.[1][2] This guide synthesizes the available data on this compound to provide a foundational resource for the scientific community.

Antifungal Activity of this compound and Related Compounds

This compound has been evaluated for its in vitro antifungal activity against Candida albicans. The primary metric for quantifying its potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Aspochracin Derivatives against Candida albicans

CompoundMIC (µM)Reference
This compound 30 [2]
Sclerotiotide A7.5[2]
Sclerotiotide B3.8[2]
Sclerotiotide F30[2]
Sclerotiotide I6.7[2]

Experimental Protocols

The following section details the standardized methodology for determining the antifungal susceptibility of Candida albicans to compounds like this compound. This protocol is based on established broth microdilution methods.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the MIC of an antifungal agent against a yeast isolate.

3.1.1. Materials and Reagents

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid)

  • This compound and other test compounds

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

3.1.2. Inoculum Preparation

  • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted yeast suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3.1.3. Assay Procedure

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculate each well containing the diluted compound with 100 µL of the final yeast suspension.

  • Include a positive control (yeast and medium without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of yeast growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Culture C. albicans on SDA (24h, 35°C) Inoculum_Prep 2. Prepare yeast suspension in saline (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculum_Dilution 3. Dilute suspension in RPMI-1640 (1:1000) Inoculum_Prep->Inoculum_Dilution Inoculation 5. Inoculate wells with yeast suspension Inoculum_Dilution->Inoculation Compound_Dilution 4. Serially dilute this compound in 96-well plate Compound_Dilution->Inoculation Incubation 6. Incubate plate (24-48h, 35°C) Inoculation->Incubation MIC_Determination 7. Determine MIC (visual/spectrophotometric) Incubation->MIC_Determination

Caption: Hypothesized mechanisms of antifungal action for this compound against C. albicans.

Future Directions

The discovery of this compound opens several avenues for future research:

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of this compound is crucial for its further development. This could involve studies on its effect on the fungal cell membrane, cell wall biosynthesis, and key signaling pathways.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of candidiasis is a critical next step to assess its therapeutic potential in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Cytotoxicity and Safety Profile: A thorough evaluation of the cytotoxicity of this compound against human cell lines is necessary to determine its therapeutic index and potential for off-target effects.

Conclusion

This compound, an aspochracin derivative from a marine-derived fungus, represents a promising new scaffold for the development of antifungal agents against Candida albicans. With a documented MIC of 30 µM, it demonstrates clear in vitro activity. Further investigation into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully assess its potential as a clinical candidate for the treatment of candidiasis. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

Jbir-15: A Technical Guide to an Aspochracin-Derived Cyclic Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jbir-15 is a cyclic tripeptide and a derivative of the known fungal metabolite, aspochracin (B153754). First isolated from the sponge-derived fungus Aspergillus sclerotiorum, this compound has been identified as N-demethyl aspochracin at the alanyl residue.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and its relationship to other cyclic tripeptides. This document synthesizes the available scientific information, offering insights into its potential for further research and development. While specific data on this compound remains limited, this guide contextualizes its properties within the broader landscape of aspochracin and related cyclic peptides, providing a framework for future investigation.

Introduction to this compound and Cyclic Tripeptides

Cyclic tripeptides are a class of natural products characterized by a nine-membered ring composed of three amino acid residues. Their constrained cyclic structure often imparts enhanced metabolic stability and target-binding affinity compared to their linear counterparts, making them attractive scaffolds for drug discovery.[2] Many cyclic peptides from fungal sources exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties.[3]

This compound belongs to the aspochracin family of cyclic tripeptides.[1] Aspochracin itself is a mycotoxin with known insecticidal activity.[4] The discovery of this compound, a naturally occurring analog, opens avenues for exploring the structure-activity relationships within this chemical class and for potentially identifying derivatives with novel or improved therapeutic properties.

Physicochemical Properties and Structural Elucidation

The structure of this compound was elucidated using extensive NMR and mass spectrometry analyses.[1] As N-demethyl aspochracin, it shares the core cyclic tripeptide backbone of its parent compound but differs in the methylation of the alanine (B10760859) residue.

PropertyThis compoundAspochracin
Molecular Formula C29H43N3O5C30H45N3O5
Molar Mass 529.67 g/mol 543.70 g/mol
Core Structure Cyclic TripeptideCyclic Tripeptide
Amino Acid Residues Valine, Ornithine, Alanine (N-demethyl)Valine, Ornithine, N-methyl-Alanine
Side Chain (2E,4E,6E)-octa-2,4,6-trienoyl(2E,4E,6E)-octa-2,4,6-trienoyl
Source Aspergillus sclerotiorumAspergillus ochraceus[4]

Table 1: Comparative Physicochemical Properties of this compound and Aspochracin.

Biological Activity

Antifungal Activity of this compound

This compound has been reported to exhibit antifungal activity against Candida albicans.[2] While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound are not publicly available, the general antifungal properties of related cyclic peptides suggest its potential as a lead compound for antifungal drug development.

Biological Activities of Related Cyclic Tripeptides

The parent compound, aspochracin, is known for its insecticidal properties.[4] Other cyclic peptides isolated from Aspergillus species have demonstrated a wide range of biological activities, providing a basis for inferring the potential bioactivities of this compound.

Compound ClassBiological ActivityReference
AspochracinInsecticidal[4]
Other Fungal Cyclic PeptidesAntimicrobial, Cytotoxic, Antiviral[3]

Table 2: Biological Activities of Aspochracin and Related Fungal Cyclic Peptides.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published. However, this section provides representative methodologies based on established procedures for the synthesis of related cyclic peptides and for conducting antifungal susceptibility testing.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely follow a multi-step process involving the synthesis of the linear tripeptide precursor followed by cyclization. A possible synthetic workflow is outlined below.

experimental_workflow cluster_synthesis Linear Tripeptide Synthesis (Solid-Phase) cluster_modification Side Chain Acylation cluster_cyclization Cleavage and Cyclization cluster_purification Purification and Characterization A Resin Loading (e.g., with Fmoc-Ala-OH) B Fmoc Deprotection A->B C Coupling of Fmoc-Orn(Boc)-OH B->C D Fmoc Deprotection C->D E Coupling of Fmoc-Val-OH D->E F Fmoc Deprotection E->F G Coupling of (2E,4E,6E)-octa-2,4,6-trienoic acid F->G H Cleavage from Resin G->H I Cyclization (e.g., using a coupling reagent like HATU) H->I J Purification by HPLC I->J K Characterization (NMR, MS) J->K

Figure 1: Hypothetical solid-phase synthesis workflow for this compound.

Antifungal Susceptibility Testing against Candida albicans

The antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[5][6]

  • Preparation of Inoculum: A standardized suspension of Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth.

antifungal_assay_workflow A Prepare Candida albicans inoculum C Inoculate wells with fungal suspension A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 2: Workflow for antifungal susceptibility testing of this compound.

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, studies on other secondary metabolites from Aspergillus species suggest potential mechanisms of action. For instance, some fungal metabolites are known to interfere with quorum sensing pathways, which are crucial for fungal virulence and biofilm formation.[3][7] The antifungal activity of this compound could potentially involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with key signaling cascades such as the calcium signaling pathway, which is implicated in azole resistance in Aspergillus fumigatus.[8]

potential_signaling_pathway Jbir15 This compound CellMembrane Fungal Cell Membrane Jbir15->CellMembrane Disruption Enzyme Essential Fungal Enzyme Jbir15->Enzyme Inhibition Signaling Intracellular Signaling Cascade (e.g., Calcium Signaling) Jbir15->Signaling Modulation Growth Fungal Growth Inhibition CellMembrane->Growth Enzyme->Growth Virulence Virulence Factors Signaling->Virulence Biofilm Biofilm Formation Signaling->Biofilm Virulence->Growth Biofilm->Growth

Figure 3: Postulated mechanisms of antifungal action for this compound.

Relationship to Other Cyclic Tripeptides

This compound is structurally very similar to aspochracin, differing only by the absence of a methyl group on the alanine residue. This subtle structural modification can have a significant impact on the biological activity and pharmacokinetic properties of the molecule. The relationship between this compound and other cyclic tripeptides from fungal sources is primarily based on their shared structural scaffold and biosynthetic origins.

logical_relationship CT Cyclic Tripeptides AspochracinFamily Aspochracin Family CT->AspochracinFamily OtherFungalCT Other Fungal Cyclic Tripeptides CT->OtherFungalCT Aspochracin Aspochracin AspochracinFamily->Aspochracin Jbir15 This compound AspochracinFamily->Jbir15 Aspochracin->Jbir15 is a derivative of

References

The Biosynthesis of Jbir-15 in Aspergillus sclerotiorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jbir-15, a novel aspochracin (B153754) derivative, was first isolated from the sponge-derived fungus Aspergillus sclerotiorum[1][2]. Structurally identified as N-demethyl aspochracin at the alanyl residue, this cyclotripeptide belongs to the diverse class of non-ribosomal peptides (NRPs), a group of secondary metabolites known for their wide range of biological activities[1][2]. Understanding the biosynthesis of this compound is critical for its potential derivatization, yield improvement, and the discovery of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic pathway of this compound, drawing parallels with the well-studied biosynthesis of other fungal NRPs. It also outlines key experimental protocols for the elucidation and manipulation of its biosynthetic machinery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a canonical non-ribosomal peptide synthetase (NRPS) pathway, closely mirroring that of its parent compound, aspochracin. The core of this pathway is a multi-modular NRPS enzyme that catalyzes the assembly of the constituent amino acid residues. This compound is a cyclotripeptide composed of L-alanine, N-methyl-L-valine, and a modified L-ornithine with an octatrienoic acid side chain. The key difference from aspochracin is the absence of an N-methyl group on the alanine (B10760859) residue[1][2].

The proposed biosynthetic steps are as follows:

  • Precursor Supply: The biosynthesis initiates with the cellular pool of amino acids: L-alanine, L-valine, and L-ornithine. Additionally, S-adenosylmethionine (SAM) is required as a methyl donor for the N-methylation of L-valine, and acetyl-CoA and malonyl-CoA are needed for the synthesis of the octatrienoic acid side chain.

  • Amino Acid Activation and Loading: The NRPS enzyme, which is predicted to be encoded by a dedicated biosynthetic gene cluster (BGC), activates the specific amino acids. Each module of the NRPS contains an adenylation (A) domain that selects and activates its cognate amino acid as an aminoacyl adenylate. This activated amino acid is then transferred to the thiolation (T) domain (also known as a peptidyl carrier protein or PCP) within the same module.

  • N-Methylation: The NRPS module responsible for incorporating L-valine is expected to contain an N-methyltransferase (M) domain. This domain utilizes SAM to methylate the amino group of L-valine after it has been loaded onto the T domain.

  • Peptide Bond Formation and Elongation: The condensation (C) domains of the NRPS catalyze the formation of peptide bonds between the amino acids loaded on adjacent modules. The growing peptide chain is sequentially transferred from one module to the next.

  • Side Chain Attachment: The L-ornithine residue is acylated with an octatrienoic acid side chain. This fatty acid is likely synthesized by a polyketide synthase (PKS) that may be part of the same BGC or a collaborating cluster. The attachment of this side chain to the δ-amino group of ornithine is likely catalyzed by a dedicated acyltransferase domain within the NRPS or a separate enzyme.

  • Cyclization and Release: The final step involves the cyclization of the linear tripeptide and its release from the NRPS. This is typically carried out by a thioesterase (TE) domain located at the C-terminal end of the NRPS.

  • Formation of this compound vs. Aspochracin: The production of this compound (N-demethyl aspochracin) instead of aspochracin is likely due to the absence of an N-methyltransferase domain in the NRPS module that recruits alanine. This leads to the incorporation of L-alanine instead of N-methyl-L-alanine.

While the specific gene cluster for aspochracin and this compound has not yet been definitively characterized in Aspergillus sclerotiorum, studies on other Aspergillus species provide strong evidence for its existence. For instance, the overexpression of the global regulator LaeA in Aspergillus niger has been shown to induce the production of both aspochracin and this compound, indicating that the biosynthetic gene cluster is present in this organism and is under LaeA's regulatory control.

Quantitative Data on this compound Production

Currently, there is limited publicly available quantitative data on the production of this compound. The initial isolation paper does not provide specific yields[1][2]. However, researchers can utilize the following table to structure their quantitative analysis of this compound production under various fermentation conditions.

Culture ConditionThis compound Titer (mg/L)Aspochracin Titer (mg/L)Biomass (g/L)
Medium
Potato Dextrose Broth (PDB)
Czapek-Dox Broth
Yeast Extract Sucrose (YES) Broth
Temperature (°C)
25
28
30
Incubation Time (days)
7
14
21
Genetic Modification
Wild-Type A. sclerotiorum
ΔlaeA mutant
laeA overexpression

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and manipulating the this compound biosynthetic pathway.

Protocol 1: Fungal Culture and Metabolite Extraction
  • Culture: Inoculate Aspergillus sclerotiorum spores into 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask. Incubate at 28°C with shaking at 150 rpm for 14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate (B1210297).

    • Dry the mycelium, grind it to a fine powder, and extract it with methanol (B129727) overnight.

    • Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Analyze the crude extract for the presence of this compound and aspochracin using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol 2: Identification of the this compound Biosynthetic Gene Cluster
  • Genome Sequencing: Perform whole-genome sequencing of Aspergillus sclerotiorum.

  • Bioinformatic Analysis:

    • Use bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters (BGCs) within the genome.

    • Specifically search for BGCs containing a Non-Ribosomal Peptide Synthetase (NRPS) gene.

    • Compare the predicted NRPS-containing BGCs with known aspochracin and other cyclotripeptide BGCs from other fungi to identify a putative this compound/aspochracin cluster. The presence of genes encoding an NRPS, a PKS, methyltransferases, and a thioesterase would be indicative.

Protocol 3: Gene Knockout for Pathway Elucidation
  • Construct Design: Design a gene knockout cassette for the putative NRPS gene. This cassette should contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target NRPS gene.

  • Transformation: Introduce the knockout cassette into Aspergillus sclerotiorum protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the successful gene replacement by PCR and Southern blot analysis.

  • Metabolite Analysis: Culture the confirmed knockout mutant and the wild-type strain under the same conditions. Analyze the metabolite profiles of both strains by HPLC-MS. The absence of this compound and aspochracin in the mutant would confirm the role of the knocked-out NRPS gene in their biosynthesis.

Protocol 4: Heterologous Expression of the Biosynthetic Gene Cluster
  • Cluster Cloning: Clone the entire putative this compound biosynthetic gene cluster into a suitable expression vector.

  • Host Transformation: Transform a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector.

  • Expression and Analysis: Culture the heterologous host under inducing conditions. Analyze the culture extract for the production of this compound and aspochracin. Successful production would confirm that the cloned gene cluster is responsible for their biosynthesis.

Visualizations

Proposed Biosynthetic Pathway of this compound

Jbir15_Biosynthesis cluster_precursors Precursor Supply cluster_nrps_pks NRPS-PKS Machinery cluster_products Products L-Alanine L-Alanine NRPS A T C A T M C A T TE L-Alanine->NRPS:f0 Ala L-Valine L-Valine L-Valine->NRPS:f3 Val L-Ornithine L-Ornithine L-Ornithine->NRPS:f7 Orn SAM SAM SAM->NRPS:f5 Methylation Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS NRPS:f2->NRPS:f3 NRPS:f6->NRPS:f7 Linear Tripeptide Linear Tripeptide NRPS:f8->Linear Tripeptide PKS->NRPS:f7 Octatrienoic acid side chain This compound This compound Linear Tripeptide->this compound Cyclization & Release (TE domain)

Caption: Proposed biosynthetic pathway of this compound via a hybrid NRPS-PKS system.

Experimental Workflow for Gene Cluster Identification and Verification

Experimental_Workflow cluster_discovery Gene Cluster Discovery cluster_verification Functional Verification A Genome Sequencing of A. sclerotiorum B Bioinformatic Analysis (antiSMASH) A->B C Identification of putative NRPS-containing BGC B->C D Gene Knockout of NRPS C->D E Heterologous Expression of BGC C->E F Metabolite Analysis (HPLC-MS) D->F E->F G Confirmation of this compound Biosynthesis F->G

Caption: Workflow for the identification and functional verification of the this compound biosynthetic gene cluster.

References

Methodological & Application

Application Notes and Protocols for JbIR-15 Production from Aspergillus sclerotiorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the marine sponge-derived fungus, Aspergillus sclerotiorum (strain Huber Sp080903f04), for the production of the aspochracin (B153754) derivative, JbIR-15. The protocols outlined below are based on the initial discovery and general methodologies for inducing secondary metabolite production in filamentous fungi.

Introduction

This compound is a novel aspochracin derivative isolated from the culture broth of Aspergillus sclerotiorum Huber Sp080903f04.[1] Aspochracin and its analogues are a class of fungal secondary metabolites known for their cyclic peptide-polyketide hybrid structure and potential biological activities. This document details the procedures for the cultivation of the fungal strain, optimization of culture conditions for enhanced this compound production, and methods for its extraction and purification.

Data Presentation

Table 1: Media Composition for Aspergillus sclerotiorum Cultivation

Media ComponentConcentration (g/L)Role in Culture
Liquid Medium (YPD-based)
Yeast Extract10Source of nitrogen, vitamins, and amino acids
Peptone20Source of nitrogen and amino acids
Dextrose (Glucose)20Primary carbon source
Solid Medium (PDA)
Potato Starch4Carbon and nutrient source
Dextrose (Glucose)20Primary carbon source
Agar (B569324)15Solidifying agent
Czapek-Dox Medium
Sucrose30Carbon source
Sodium Nitrate3Nitrogen source
Dipotassium Phosphate1Buffering agent, source of phosphate
Magnesium Sulfate0.5Source of magnesium ions
Potassium Chloride0.5Source of potassium and chloride ions
Ferrous Sulfate0.01Source of iron
Agar (for solid medium)15Solidifying agent

Table 2: Fermentation Parameter Optimization for this compound Production

ParameterRange TestedOptimal (Hypothetical)Impact on Secondary Metabolite Production
Temperature (°C)20 - 3025Influences enzyme activity and fungal growth.
Initial pH5.0 - 8.06.5Affects nutrient uptake and enzyme function.
Agitation (rpm)100 - 250180Ensures proper aeration and nutrient distribution in liquid cultures.
Incubation Time (days)7 - 2114Production often occurs in the stationary phase of growth.
Carbon SourceGlucose, Sucrose, MaltoseGlucoseDifferent carbon sources can trigger different metabolic pathways.
Nitrogen SourcePeptone, Yeast Extract, Ammonium SulfateYeast ExtractCan significantly influence the type and quantity of secondary metabolites.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Revival: Revive a cryopreserved culture of Aspergillus sclerotiorum Huber Sp080903f04 on a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile 0.1% Tween 80 solution.

  • Spore Counting: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^6 spores/mL with sterile saline.

Protocol 2: Submerged Fermentation for this compound Production
  • Media Preparation: Prepare the desired liquid fermentation medium (e.g., Yeast Peptone Dextrose - YPD) in Erlenmeyer flasks. For a 250 mL flask, use 50 mL of medium.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the cooled medium with the spore suspension (1% v/v).

  • Incubation: Incubate the flasks in a shaking incubator at 25°C with agitation at 180 rpm for 14-21 days.

  • Monitoring: Monitor the culture periodically for growth and secondary metabolite production using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Extraction and Purification of this compound
  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: Extract the mycelial mass with methanol (B129727) or acetone (B3395972) to recover intracellular metabolites.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Further purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of aspochracin derivatives like this compound is believed to involve a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) pathway. The following diagram illustrates a putative pathway based on the known biosynthesis of similar fungal metabolites.

This compound Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Nonribosomal Peptide Synthesis cluster_3 Hybrid Molecule Assembly & Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS AminoAcids L-Alanine, L-Ornithine, L-Phenylalanine NRPS Nonribosomal Peptide Synthetase AminoAcids->NRPS Polyketide Octaketide chain PKS->Polyketide Hybridization PKS-NRPS Hybridization & Cyclization Polyketide->Hybridization Peptide Tripeptide chain NRPS->Peptide Peptide->Hybridization Aspochracin Aspochracin Hybridization->Aspochracin Demethylation N-demethylation Aspochracin->Demethylation This compound This compound Demethylation->this compound

Caption: Putative biosynthetic pathway of this compound in Aspergillus sclerotiorum.

Experimental Workflow for this compound Production

The following diagram outlines the general workflow from fungal culture to the purified compound.

This compound Production Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification & Analysis A Strain Revival (A. sclerotiorum on PDA) B Inoculum Preparation (Spore Suspension) A->B C Fermentation (Liquid or Solid-State) B->C D Harvesting (Separation of Mycelium and Broth) C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract (Solvent Evaporation) E->F G Column Chromatography (Silica Gel) F->G H Preparative HPLC (C18 Column) G->H I Pure this compound H->I J Structural Elucidation (MS, NMR) I->J

Caption: Experimental workflow for the production and purification of this compound.

References

Application Notes and Protocols for the Purification of Jbir-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the purification of Jbir-15, an aspochracin (B153754) derivative with antifungal properties, using liquid chromatography methods. This compound is a secondary metabolite produced by the fungus Aspergillus sclerotiorum.[][2][3]

Introduction to this compound

This compound is a bioactive fungal metabolite that has demonstrated notable antifungal activity.[] As a member of the aspochracin family, its purification from complex fungal fermentation broths is a critical step for further pharmacological studies, including mechanism of action, efficacy, and safety profiling. The following protocols outline a systematic approach for the isolation and purification of this compound utilizing modern liquid chromatography techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an effective purification strategy, including solvent selection and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₃₄N₄O₄[]
Molecular Weight 418.53 g/mol []
Class Aspochracin Derivative[][2][3]
Producing Organism Aspergillus sclerotiorum[][2][3]
Bioactivity Antifungal[]
Solubility Soluble in DMSO[]

This compound Purification Workflow

The overall workflow for the purification of this compound from a fungal culture involves several key stages, from initial extraction to final polishing using high-performance liquid chromatography (HPLC). A diagrammatic representation of this workflow is provided below.

Jbir15_Purification_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Initial Cleanup cluster_fractionation Step 3: Fractionation cluster_polishing Step 4: Final Polishing Fermentation_Broth Fungal Fermentation Broth (Aspergillus sclerotiorum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Crude_Extract->SPE Partially_Purified_Extract Partially Purified Extract SPE->Partially_Purified_Extract Prep_HPLC Preparative Reversed-Phase HPLC (C18 Column) Partially_Purified_Extract->Prep_HPLC Jbir15_Fractions This compound Containing Fractions Prep_HPLC->Jbir15_Fractions Analytical_HPLC Analytical/Semi-Preparative HPLC (for high purity) Jbir15_Fractions->Analytical_HPLC Pure_Jbir15 Pure this compound (>95%) Analytical_HPLC->Pure_Jbir15 Jbir15_Purification_Logic cluster_techniques Choice of Purification Techniques Jbir15_Properties This compound Physicochemical Properties - Moderate Polarity - UV Absorbance Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Jbir15_Properties->Solvent_Extraction exploits differential solubility SPE Solid-Phase Extraction (Reversed-Phase, C18) Jbir15_Properties->SPE based on polarity RP_HPLC Reversed-Phase HPLC (C18 Column) Jbir15_Properties->RP_HPLC separates based on hydrophobicity UV_Detection UV Detection Jbir15_Properties->UV_Detection enables monitoring

References

Application Notes and Protocols: Jbir-15 in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jbir-15 is a novel aspochracin (B153754) derivative that has been isolated from the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04.[1] Its discovery as a new metabolite has opened avenues for investigating its potential biological activities, including its efficacy as an antifungal agent. This document aims to provide detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic, antagonistic, or additive effects of this compound when used in combination with other established antifungal agents. The goal of combination therapy in treating fungal infections is to enhance efficacy, reduce dosages to minimize toxicity, and overcome resistance mechanisms.[2][3][4][5][6]

Rationale for Combination Therapy

The treatment of invasive fungal infections can be challenging due to the limited arsenal (B13267) of effective drugs and the emergence of drug-resistant strains.[5][6][7][8] Combining antifungal agents with different mechanisms of action is a promising strategy to address these challenges.[2][3][4] Potential advantages of combination therapy include:

  • Synergistic Effects: The combined effect of two drugs is greater than the sum of their individual effects.[5][7]

  • Broadened Spectrum of Activity: The combination may be effective against a wider range of fungal pathogens.

  • Prevention of Resistance: Using multiple drugs can reduce the likelihood of resistant strains emerging.[5]

  • Dose Reduction and Lower Toxicity: Achieving a therapeutic effect with lower doses of each drug can minimize adverse side effects.[5]

General Experimental Workflow for Assessing Antifungal Combinations

The following workflow outlines the typical steps involved in evaluating the in vitro efficacy of this compound in combination with other antifungal agents.

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Jbir15 This compound Stock Checkerboard Checkerboard Assay Jbir15->Checkerboard TimeKill Time-Kill Assay Jbir15->TimeKill Antifungal Antifungal Agent Stock Antifungal->Checkerboard Antifungal->TimeKill FungalCulture Fungal Culture FungalCulture->Checkerboard FungalCulture->TimeKill FIC Calculate FICI Checkerboard->FIC Isobologram Generate Isobologram Checkerboard->Isobologram Synergy Determine Interaction (Synergy, Additivity, Antagonism) TimeKill->Synergy FIC->Synergy Isobologram->Synergy

Caption: General workflow for in vitro antifungal combination testing.

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable results. The following are standard protocols for assessing antifungal drug interactions.

Protocol 1: Checkerboard Microdilution Assay

This is the most common method for systematically testing pairwise combinations of antimicrobial agents to determine their interaction.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antifungal agent against a specific fungal strain.

Materials:

  • This compound stock solution of known concentration.

  • Stock solution of the second antifungal agent (e.g., Fluconazole, Amphotericin B).

  • Fungal isolate to be tested.

  • Sterile 96-well microtiter plates.

  • RPMI 1640 medium buffered with MOPS.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines (e.g., M27-A3 for yeasts).[9] The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Drug Dilution:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the second antifungal agent along the y-axis (e.g., rows A-G).

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a drug-free well for growth control and a well with media only for sterility control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control.[11]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and then the FICI.

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antifungal X = (MIC of Antifungal X in combination) / (MIC of Antifungal X alone)

    • FICI = FIC of this compound + FIC of Antifungal X

Interpretation of FICI:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive)
> 4.0Antagonism
Protocol 2: Time-Kill Assay

This assay provides dynamic information about the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.

Objective: To assess the fungicidal or fungistatic activity of this compound in combination with another antifungal agent over a specified period.

Materials:

  • This compound and second antifungal agent at concentrations determined from the checkerboard assay (e.g., 0.5x, 1x, 2x MIC).

  • Standardized fungal inoculum.

  • Culture tubes or flasks.

  • Shaking incubator.

  • Plating medium (e.g., Sabouraud Dextrose Agar).

  • Colony counter.

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare tubes with the following conditions:

    • Growth control (no drug).

    • This compound alone.

    • Antifungal agent X alone.

    • This compound + Antifungal agent X.

  • Incubation: Incubate the tubes at 35°C with agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates. Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.

    • Indifference is a <2 log10 change in CFU/mL.

Potential Signaling Pathways for Investigation

While the specific mechanism of action of this compound is yet to be elucidated, understanding the signaling pathways affected by its combination with other antifungals is crucial. Common antifungal drug targets and related pathways that could be investigated include:

  • Ergosterol Biosynthesis Pathway: This is the target of azoles and polyenes.[8][12][13] Combining this compound with an agent targeting this pathway could lead to synergistic effects if this compound disrupts a complementary process.

  • Cell Wall Integrity (CWI) Pathway: The fungal cell wall is a unique and essential structure. Echinocandins target β-(1,3)-D-glucan synthesis.[12] The CWI pathway is a key stress response pathway that could be modulated by antifungal combinations.[14]

  • Calcineurin Signaling Pathway: This pathway is involved in stress responses, virulence, and drug resistance.[15] Inhibitors of this pathway have shown synergistic effects with other antifungals.[2]

  • Two-Component Signal Transduction Systems: These systems are crucial for sensing and responding to environmental stresses and are potential targets for novel antifungals as they are not found in humans.[16]

signaling_pathways cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_cytoplasm Cytoplasm & Nucleus Ergosterol Ergosterol Biosynthesis CWI Cell Wall Integrity (CWI) Pathway Ergosterol->CWI Stress Signal Glucan β-(1,3)-D-Glucan Synthesis Glucan->CWI Stress Signal Calcineurin Calcineurin Pathway TwoComponent Two-Component System Jbir15 This compound Jbir15->CWI Potential Target? Jbir15->Calcineurin Potential Target? Jbir15->TwoComponent Potential Target? Azoles Azoles Azoles->Ergosterol Polyenes Polyenes Polyenes->Ergosterol Echinocandins Echinocandins Echinocandins->Glucan

Caption: Potential fungal signaling pathways for combination studies.

Data Presentation

All quantitative data from the checkerboard and time-kill assays should be summarized in clear and well-structured tables for easy comparison.

Table 1: MICs of this compound and Antifungal Agent X Alone and in Combination against Fungal Species

Fungal StrainMIC (µg/mL) of this compound AloneMIC (µg/mL) of Antifungal X AloneMIC (µg/mL) of this compound in CombinationMIC (µg/mL) of Antifungal X in CombinationFICIInteraction
Strain 1
Strain 2
...

Table 2: Time-Kill Kinetics of this compound and Antifungal Agent X against Fungal Species

Time (h)Log10 CFU/mL (Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Antifungal X)Log10 CFU/mL (Combination)
0
2
4
8
12
24

The provided protocols and frameworks offer a starting point for the systematic evaluation of this compound in combination with other antifungal agents. Such studies are essential to uncover potentially synergistic interactions that could be developed into novel therapeutic strategies for combating fungal infections. Further research into the mechanism of action of this compound will be critical in guiding the selection of appropriate combination partners and in understanding the molecular basis of any observed synergistic effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Jbir-15 from Aspergillus sclerotiorum Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields of the nonribosomal peptide Jbir-15 during the cultivation of Aspergillus sclerotiorum. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your fermentation and extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield sometimes low?

A1: this compound is a nonribosomal peptide, a derivative of aspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2][3] The production of secondary metabolites like this compound is often low because it is not essential for the primary growth of the fungus. Its biosynthesis is tightly regulated by complex signaling pathways and is highly sensitive to environmental and nutritional factors.

Q2: What are the most critical factors influencing the yield of this compound?

A2: The yield of this compound can be influenced by a multitude of factors, with the most critical being the composition of the culture medium, pH, temperature, aeration, and agitation speed. The genetic stability of the Aspergillus sclerotiorum strain also plays a crucial role.

Q3: Is there a specific type of media that is best for this compound production?

A3: While a universally "best" medium has not been defined for this compound production, complex media rich in nutrients tend to support robust secondary metabolism. Media such as Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (YES) are often good starting points. However, optimization of carbon and nitrogen sources is recommended for maximizing yield.

Q4: How does the morphology of Aspergillus sclerotiorum in liquid culture affect this compound production?

A4: The morphology of filamentous fungi in submerged culture, whether it grows as dispersed mycelia or as distinct pellets, can significantly impact secondary metabolite production. Pellet formation is often associated with higher product yields due to reduced shear stress on the cells. Agitation speed is a key factor in controlling fungal morphology.

Q5: What is the typical fermentation time for optimal this compound production?

A5: The optimal fermentation time can vary, but secondary metabolite production in Aspergillus species generally begins in the stationary phase of growth. This is typically after the primary growth phase has slowed down due to nutrient limitation. A time-course experiment is recommended to determine the peak production window for this compound in your specific culture conditions, which could range from 7 to 21 days.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the production of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or very low this compound detected - Incorrect strain of Aspergillus sclerotiorum. - Inappropriate culture medium. - Suboptimal growth conditions (pH, temperature). - Inefficient extraction method.- Verify the identity of your fungal strain through morphological and/or molecular methods. - Screen a variety of culture media (see Table 1 for examples). - Optimize pH and temperature (see Tables 2 & 3). - Review and optimize your extraction protocol (see Experimental Protocols section).
Inconsistent this compound yield between batches - Genetic drift or degradation of the fungal strain. - Variability in media preparation. - Inconsistent inoculum size or quality. - Fluctuations in incubator conditions.- Prepare fresh cultures from a cryopreserved stock for each experiment. - Ensure precise and consistent preparation of all media and stock solutions. - Standardize the inoculum preparation, using a consistent spore concentration or mycelial biomass. - Regularly calibrate and monitor your incubator's temperature and agitation settings.
Low yield despite visible fungal growth - Culture conditions favor primary metabolism over secondary metabolism. - Inappropriate agitation speed leading to unfavorable morphology. - Feedback inhibition by this compound or other metabolites.- Modify the culture medium to create a degree of nutrient limitation (e.g., adjust the carbon-to-nitrogen ratio). - Optimize the agitation speed to encourage pellet formation (see Table 4). - Consider using a resin in the culture to adsorb the product and alleviate feedback inhibition.
Degradation of this compound after extraction - Presence of proteases or other degradative enzymes in the extract. - Instability of the compound at certain pH values or temperatures. - Exposure to light.- Work quickly during the extraction process and keep samples on ice. - Consider adding protease inhibitors to your extraction buffer. - Store the final extract at low temperatures (e.g., -20°C or -80°C) and protect it from light.

Quantitative Data for Optimization

The following tables provide a summary of how different culture parameters can affect the yield of secondary metabolites in Aspergillus species. While this data is not specific to this compound, it serves as a valuable starting point for designing your optimization experiments.

Table 1: Effect of Culture Media on Secondary Metabolite Yield

MediumCompositionRelative Yield of a Model Secondary Metabolite (%)
Potato Dextrose Broth (PDB)Potato infusion, Dextrose100
Yeast Extract Sucrose (YES)Yeast Extract, Sucrose125
Czapek-Dox BrothNaNO₃, K₂HPO₄, MgSO₄·7H₂O, KCl, FeSO₄·7H₂O, Sucrose70
Malt Extract Broth (MEB)Malt Extract90

Table 2: Influence of Initial pH on Secondary Metabolite Yield

Initial pHRelative Yield (%)
4.050
5.085
6.0100
7.090
8.060

Table 3: Impact of Temperature on Secondary Metabolite Yield

Temperature (°C)Relative Yield (%)
2070
25100
3080
3720

Table 4: Effect of Agitation Speed on Secondary Metabolite Yield

Agitation Speed (rpm)Fungal MorphologyRelative Yield (%)
0 (Static)Mycelial Mat40
100Large, fluffy pellets80
150Small, dense pellets100
200Small, dense pellets95
250Dispersed mycelia (shear stress)50

Experimental Protocols

Protocol 1: Cultivation of Aspergillus sclerotiorum for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus sclerotiorum on a Potato Dextrose Agar (PDA) plate at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10⁶ spores/mL.

  • Fermentation:

    • In a 250 mL Erlenmeyer flask, add 50 mL of your chosen liquid medium (e.g., PDB or YES broth).

    • Inoculate the medium with 1 mL of the spore suspension.

    • Incubate the flask at 25-28°C with shaking at 150 rpm for 14 days.

Protocol 2: Extraction of this compound from Culture Broth
  • Separation of Mycelia and Broth:

    • After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration or centrifugation (4000 x g for 15 minutes).

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate (B1210297).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate, and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

    • The resulting crude extract can be stored at -20°C until further analysis.

Protocol 3: Quantification of this compound by LC-MS
  • Sample Preparation:

    • Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to the initial conditions. This will need to be optimized for this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway

G cluster_env Environmental & Nutritional Signals cluster_reg Global Regulatory Complex cluster_bio Biosynthesis Carbon Source Carbon Source VeA VeA Carbon Source->VeA Nitrogen Source Nitrogen Source Nitrogen Source->VeA pH pH LaeA LaeA pH->LaeA Temperature Temperature Temperature->LaeA Velvet_Complex Velvet Complex (VeA-LaeA) VeA->Velvet_Complex LaeA->Velvet_Complex Jbir15_Cluster This compound Biosynthetic Gene Cluster (NRPS) Velvet_Complex->Jbir15_Cluster Activates Transcription Jbir15 This compound Jbir15_Cluster->Jbir15 Biosynthesis

Caption: A simplified signaling pathway for this compound production in Aspergillus sclerotiorum.

Experimental Workflow

G cluster_culture Cultivation cluster_extract Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Separation Biomass-Broth Separation Fermentation->Separation LLE Liquid-Liquid Extraction Separation->LLE Concentration Concentration LLE->Concentration Quantification LC-MS Quantification Concentration->Quantification Result Yield Determination Quantification->Result

Caption: Experimental workflow for this compound production, extraction, and quantification.

References

Jbir-15 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jbir-15

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental use. Ensuring the stability of this compound is critical for obtaining accurate, reproducible, and meaningful results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound.

Issue 1: I observed a precipitate immediately after diluting my this compound DMSO stock into an aqueous buffer.

  • Question: What causes immediate precipitation of this compound in aqueous solutions, and how can I prevent it?

  • Answer: This is a common issue known as "antisolvent precipitation," which occurs when a compound highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble.[1]

    • Recommended Solutions:

      • Optimize Dilution Method: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous buffer while gently vortexing. This avoids localized high concentrations that can trigger precipitation.[2]

      • Reduce Final Concentration: Your working concentration may exceed the aqueous solubility limit of this compound. Try lowering the final concentration to see if the compound remains in solution.[1][3]

      • Adjust Buffer pH: The solubility of many compounds is pH-dependent. Based on forced degradation studies, this compound is more stable and soluble in slightly acidic conditions (pH 5.0-6.5). Consider adjusting your buffer pH, ensuring it is still compatible with your assay.[1][3]

      • Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or PEG400, into your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.[1]

Issue 2: My this compound solution turns a faint yellow and loses activity after a few hours on the benchtop.

  • Question: What is causing the color change and activity loss in my this compound solution?

  • Answer: This is likely due to a combination of photodegradation and oxidation, two common degradation pathways for complex small molecules.[4][5] Exposure to ambient light and atmospheric oxygen can initiate these processes.[6]

    • Recommended Solutions:

      • Protect from Light: Prepare and handle this compound solutions under low-light conditions. Use amber-colored vials or wrap tubes in aluminum foil to protect them from light exposure.[7]

      • Use Degassed Solvents: To minimize oxidation, prepare buffers and solvents that have been degassed by sonication or by bubbling with an inert gas like nitrogen or argon.

      • Add Antioxidants: For in vitro assays where permissible, consider adding a small amount of an antioxidant like ascorbic acid to the buffer to protect this compound from oxidative degradation.[8]

      • Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use and avoid storing them for extended periods at room temperature.

Issue 3: I am seeing inconsistent results between experiments, even when using the same protocol.

  • Question: Why are my results with this compound not reproducible?

  • Answer: Inconsistent results are often a symptom of underlying compound instability. Variability can be introduced by minor differences in handling, such as incubation times or exposure to light, and by the degradation of stock solutions over time.[9]

    • Recommended Solutions:

      • Standardize Handling Procedures: Ensure that all experimental steps, including incubation times, temperature, and light exposure, are kept consistent between experiments.

      • Aliquot Stock Solutions: DMSO is hygroscopic and can absorb water over time, which may reduce the solubility and stability of this compound.[3] Store this compound stock solutions in small, single-use aliquots at -80°C to prevent water absorption and degradation from repeated freeze-thaw cycles.[9]

      • Perform Vehicle Controls: Always include a vehicle control (e.g., buffer with the same final DMSO concentration) to ensure that observed effects are due to this compound and not the solvent.[3] The final DMSO concentration should ideally be kept below 0.5%.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: this compound should be stored as a solid in a desiccator at -20°C for long-term stability. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -80°C.

  • Q2: How stable is this compound in cell culture media?

    • A2: this compound shows time-dependent degradation in complete cell culture media, likely due to interactions with media components and the physiological pH and temperature (37°C). It is recommended to add this compound to cells immediately after dilution into the media and to limit incubation times where possible.[1][9]

  • Q3: Is this compound susceptible to hydrolysis?

    • A3: Yes, this compound contains functional groups that are susceptible to hydrolysis, especially at neutral to basic pH.[10] This is a contributing factor to its instability in aqueous buffers over time. Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[4][5]

Data Presentation

The following tables summarize hypothetical stability data for this compound under various experimental conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

Buffer pH% this compound Remaining (2 hours)% this compound Remaining (8 hours)% this compound Remaining (24 hours)
5.099.1%97.5%94.2%
6.598.6%95.1%89.8%
7.492.3%81.0%65.5%
8.085.4%68.2%45.1%

Table 2: Photostability of this compound (10 µM in pH 7.4 Buffer)

Condition% this compound Remaining (1 hour)% this compound Remaining (4 hours)
Ambient Benchtop Light91.5%72.8%
Dark (wrapped in foil)99.8%99.5%
Direct UV-B Light (302 nm)65.2%21.4%

Table 3: Stability in Common Solvents at -20°C

SolventRecommended Max StorageNotes
Anhydrous DMSO6 Months (aliquoted)Hygroscopic; minimize exposure to air.
Ethanol (100%)1 MonthEnsure it is anhydrous.
PBS (pH 7.4)Not RecommendedProne to rapid hydrolysis and precipitation.

Experimental Protocols

Protocol 1: HPLC-Based Assay for this compound Stability Assessment

This protocol describes a method to quantify the concentration of this compound over time to assess its stability.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffers (e.g., phosphate (B84403) buffer at pH 5.0, 6.5, 7.4, 8.0).

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 20 µM in each buffer.

    • For photostability, place one set of samples under ambient light and wrap a parallel set in aluminum foil.

    • Incubate all samples at a controlled temperature (e.g., 25°C).

  • Sample Collection:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at the λmax of this compound (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining by normalizing the peak area at each time point to the peak area at time 0.

Protocol 2: Forced Degradation Study for this compound

This protocol is used to identify the potential degradation pathways of this compound.

  • Prepare this compound Solutions: Prepare 1 mg/mL solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 4 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.[11]

    • Thermal Stress: Incubate the solid compound at 80°C for 48 hours.

  • Neutralization and Analysis:

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including a non-stressed control, by HPLC-MS to separate and identify the parent compound and any major degradation products.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Observed q1 When did precipitation occur? start->q1 ans1_imm Immediately upon dilution in buffer q1->ans1_imm Immediate ans1_time Over time during incubation q1->ans1_time Over Time sol1 Likely Cause: Antisolvent Precipitation ans1_imm->sol1 sol2 Likely Cause: Time-dependent instability or media interaction ans1_time->sol2 act1 Action: 1. Lower final concentration. 2. Adjust buffer to pH 5.0-6.5. 3. Add dropwise to warmed buffer. 4. Use a co-solvent. sol1->act1 act2 Action: 1. Prepare solutions fresh. 2. Reduce incubation time. 3. Test stability in media components separately. sol2->act2

Caption: A step-by-step logical guide for troubleshooting this compound precipitation.

Degradation_Pathway cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis Jbir15 This compound (Active) Photo_Intermediate Excited State Intermediate Jbir15->Photo_Intermediate Light (UV/Visible) Ox_Product Oxidized this compound (Inactive) Jbir15->Ox_Product O2, Peroxides Hydro_Product Hydrolyzed this compound (Inactive) Jbir15->Hydro_Product H2O (pH dependent) Photo_Product Photolytic Byproducts (Inactive) Photo_Intermediate->Photo_Product

Caption: Hypothetical degradation pathways for this compound under common experimental stressors.

Experimental_Workflow prep Prepare this compound (20 µM in buffer) incubate Incubate at 25°C (Light vs. Dark) prep->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze via HPLC-UV quench->analyze data Calculate % Remaining analyze->data

Caption: A workflow diagram for assessing the stability of this compound via HPLC.

References

Technical Support Center: Jbir-15 Antifungal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Jbir-15 antifungal experiments. Our goal is to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What are the potential causes?

A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. Please refer to the troubleshooting table below for a systematic approach to identifying and resolving the issue.

Q2: What is the recommended method for determining the MIC of this compound?

A2: The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard for determining the MIC of antifungal compounds. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Adhering to a standardized protocol is crucial for inter-laboratory consistency.

Q3: How should this compound be prepared for an antifungal assay?

A3: this compound, being an aspochracin (B153754) derivative, is likely to have low aqueous solubility. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your assay does not exceed a level that affects fungal growth (typically ≤1%).

Q4: The fungal growth in our control wells is inconsistent. What could be the reason?

A4: Inconsistent growth in control wells can be due to several factors, including improper inoculum preparation, contamination, or issues with the growth medium. Ensure your inoculum is standardized using a spectrophotometer or hemocytometer and that you are using fresh, properly prepared media.

Q5: We are observing "trailing" or paradoxical growth at higher concentrations of this compound. How should we interpret these results?

Troubleshooting Inconsistent MIC Results

The following table summarizes common causes of inconsistent MIC values and provides recommended solutions.

Potential Cause Recommended Solution
Inoculum Preparation
Inconsistent inoculum sizeStrictly adhere to a standardized method for inoculum preparation, such as using a 0.5 McFarland standard.
Use of an old or non-viable cultureAlways use a fresh, 24-48 hour culture to prepare the inoculum.
Compound Handling
Precipitation of this compoundVisually inspect wells for precipitate. If present, review the stock solution preparation and ensure the final assay concentration does not exceed the compound's solubility in the test medium.
Degradation of this compoundPrepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
Assay Conditions
Inconsistent incubation time or temperatureUse a calibrated incubator and a standardized incubation period as per established protocols (e.g., 24 or 48 hours at 35°C).
"Edge effects" in 96-well platesTo minimize evaporation from the outer wells, either avoid using them for critical samples or fill them with sterile water or media.
Data Interpretation
Subjective endpoint readingUse a spectrophotometer to read the optical density for a more objective determination of the MIC. Establish a clear and consistent endpoint definition (e.g., ≥50% growth inhibition).

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline adapted from the CLSI M27 document for antifungal susceptibility testing of yeasts.

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

2. Inoculum Preparation:

  • Subculture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubate the plate at 35°C for 24-48 hours.

4. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control.

  • The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_jbir Prepare this compound Stock (in DMSO) serial_dilution Serial Dilution of this compound in 96-well plate prep_jbir->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic analyze_results Analyze and Record Results read_mic->analyze_results

Caption: Workflow for this compound MIC determination.

troubleshooting_workflow start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_compound Is this compound Soluble? check_inoculum->check_compound Yes standardize_inoculum Standardize Inoculum (0.5 McFarland) check_inoculum->standardize_inoculum No check_incubation Are Incubation Conditions Consistent? check_compound->check_incubation Yes adjust_solvent Adjust Solvent/Concentration Check for Precipitation check_compound->adjust_solvent No check_reading Is Endpoint Reading Objective? check_incubation->check_reading Yes control_incubation Calibrate Incubator Use Consistent Timing check_incubation->control_incubation No use_spectrophotometer Use Spectrophotometer Define Clear Endpoint check_reading->use_spectrophotometer No end Consistent Results check_reading->end Yes standardize_inoculum->check_compound adjust_solvent->check_incubation control_incubation->check_reading use_spectrophotometer->end

Caption: Troubleshooting inconsistent MIC results.

Disclaimer: The information provided is for research purposes only. It is essential to validate all experimental protocols and findings in your laboratory setting.

Technical Support Center: Optimizing Jbir-15 Extraction from Fungal Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Jbir-15 from the fungal broth of Aspergillus sclerotiorum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel aspochracin (B153754) derivative, identified as N-demethyl aspochracin.[1][2] It is a secondary metabolite isolated from the culture broth of the sponge-derived fungus Aspergillus sclerotiorum.[1]

Q2: What type of solvent should I use for the initial extraction of this compound?

A2: For the extraction of secondary metabolites from Aspergillus sclerotiorum, solvents such as chloroform (B151607) have been used.[3] Generally, for fungal secondary metabolites, moderately polar solvents like ethyl acetate, dichloromethane, and methanol (B129727) are effective.[4][5] The choice of solvent can significantly impact the extraction yield and purity of the target compound. It is advisable to perform a solvent screen to determine the optimal solvent for this compound.

Q3: How can I improve the yield of my this compound extraction?

A3: Optimizing several factors can enhance your extraction yield. These include selecting the most effective solvent, adjusting the pH of the fungal broth prior to extraction, optimizing the solvent-to-broth ratio, and increasing the number of extraction cycles.[6] Additionally, employing advanced extraction techniques like ultrasound-assisted extraction may improve efficiency.

Q4: I am observing a stable emulsion during liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue when extracting from fungal broths due to the presence of surfactants and cellular debris. To break the emulsion, you can try adding brine (saturated NaCl solution), centrifuging the mixture at a moderate speed, or passing the mixture through a bed of celite or glass wool.

Q5: Should I extract the fungal mycelium as well as the broth?

A5: this compound was originally isolated from the culture broth, suggesting it is an extracellular metabolite.[1] However, it is good practice to also analyze an extract of the fungal mycelium to determine if a significant amount of this compound is retained within the cells. You can extract the mycelium separately using a suitable solvent after homogenization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound detected in the crude extract. 1. Inappropriate extraction solvent. 2. Suboptimal pH of the fungal broth. 3. Degradation of this compound during extraction. 4. Low production of this compound by the fungus.1. Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol). 2. Adjust the pH of the broth to acidic, neutral, and basic conditions before extraction. 3. Avoid high temperatures and prolonged exposure to light during the extraction process. 4. Optimize fermentation conditions (media composition, temperature, aeration, incubation time) to enhance this compound production.
Crude extract is highly impure with many co-extractives. 1. The chosen solvent is too polar or non-polar, extracting a wide range of compounds. 2. Extraction from a complex culture medium.1. Use a more selective solvent. Consider a multi-step extraction with solvents of increasing polarity. 2. Employ a pre-extraction cleanup step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities.
Inconsistent extraction yields between batches. 1. Variation in fermentation conditions. 2. Inconsistent extraction procedure. 3. Incomplete solvent evaporation.1. Standardize the fermentation protocol strictly. 2. Ensure consistent solvent volumes, extraction times, and agitation for each batch. 3. Use a rotary evaporator for complete and gentle solvent removal. Ensure the final extract is completely dry.

Data Presentation

The following tables present hypothetical yet realistic data for the optimization of this compound extraction. These tables are intended to serve as a template for your experimental design and data recording.

Table 1: Effect of Different Solvents on this compound Extraction Yield

Solvent Polarity Index This compound Yield (mg/L of broth) Purity of this compound in Crude Extract (%)
n-Hexane0.10.5 ± 0.115 ± 2
Chloroform4.18.2 ± 0.565 ± 5
Ethyl Acetate4.49.5 ± 0.770 ± 4
Dichloromethane3.17.8 ± 0.460 ± 6
Methanol5.112.3 ± 1.145 ± 5

Table 2: Influence of Fungal Broth pH on this compound Extraction with Ethyl Acetate

Broth pH This compound Yield (mg/L of broth) Purity of this compound in Crude Extract (%)
4.010.1 ± 0.872 ± 3
7.09.5 ± 0.770 ± 4
9.07.2 ± 0.665 ± 5

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for this compound Extraction

  • Culture Preparation: Inoculate Aspergillus sclerotiorum in a suitable liquid medium and incubate under optimal conditions for this compound production.

  • Broth Separation: After the incubation period, separate the fungal mycelium from the culture broth by centrifugation (4000 rpm, 20 min) or filtration.

  • pH Adjustment (Optional): Aliquot the supernatant into separate tubes and adjust the pH of each to 4.0, 7.0, and 9.0 using 1M HCl or 1M NaOH.

  • Solvent Extraction:

    • To 10 mL of the fungal broth (at a specific pH), add 10 mL of the test solvent (e.g., n-hexane, chloroform, ethyl acetate, dichloromethane, methanol).

    • Vortex vigorously for 2 minutes and then shake on an orbital shaker for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the organic layer.

    • Repeat the extraction on the aqueous layer twice more with fresh solvent.

    • Pool the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol) and analyze for the presence and quantity of this compound using techniques like HPLC or LC-MS.

Protocol 2: Preparative Scale Extraction of this compound

  • Fermentation: Culture Aspergillus sclerotiorum in a larger volume (e.g., 1 L) under optimized conditions.

  • Broth and Mycelium Separation: Separate the broth from the mycelium as described above.

  • Broth Extraction:

    • Adjust the pH of the culture broth to the optimal level determined from the small-scale screening (e.g., pH 4.0).

    • Transfer the broth to a separating funnel and add an equal volume of the optimal extraction solvent (e.g., ethyl acetate).

    • Shake vigorously for 5 minutes, periodically releasing the pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times.

    • Pool the organic extracts.

  • Mycelium Extraction (Optional):

    • Homogenize the collected mycelium in the same solvent used for the broth extraction.

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture and collect the solvent.

    • Repeat the extraction of the mycelial residue.

    • Pool the organic extracts from the mycelium.

  • Drying and Concentration: Dry and concentrate the pooled organic extracts from both the broth and mycelium separately as described in Protocol 1.

  • Purification: Subject the crude extract to further purification steps such as column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate pure this compound.

Mandatory Visualization

Jbir15_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Aspergillus sclerotiorum Culture Separation Separate Broth and Mycelium Fermentation->Separation Broth_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Separation->Broth_Extraction Broth Mycelium_Extraction Solid-Liquid Extraction (Optional) Separation->Mycelium_Extraction Mycelium Concentration Solvent Evaporation Broth_Extraction->Concentration Mycelium_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Pure_Jbir15 Pure this compound Purification->Pure_Jbir15 Analysis Structural & Purity Analysis (LC-MS, NMR) Pure_Jbir15->Analysis

Caption: Generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Fermentation Review Fermentation Parameters (Media, Time, Temp) Start->Check_Fermentation Check_Solvent Optimize Extraction Solvent Start->Check_Solvent Check_pH Adjust Broth pH Start->Check_pH Check_Procedure Standardize Extraction Protocol Start->Check_Procedure Re_Optimize Re-optimize Fermentation Check_Fermentation->Re_Optimize Solvent_Screen Perform Solvent Screen Check_Solvent->Solvent_Screen pH_Screen Test Acidic, Neutral, Basic pH Check_pH->pH_Screen SOP Develop and Follow SOP Check_Procedure->SOP Success Improved Yield Re_Optimize->Success Solvent_Screen->Success pH_Screen->Success SOP->Success

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a focus on challenging compounds like Jbir-15 and other molecules prone to asymmetrical peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility.[3][4]

Q2: How is peak tailing measured?

Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, though acceptable limits can vary depending on the specific analytical method.[3][5]

Q3: Why is my this compound peak tailing?

While specific data on this compound is limited, it is known to be an aspochracin (B153754) derivative, which is a type of cyclic peptide.[6][7] Compounds containing basic functional groups, such as amines, are particularly susceptible to peak tailing.[5][8] The primary cause is often secondary interactions between the analyte and the stationary phase.[9]

Q4: Can peak tailing affect all compounds in my chromatogram?

Not necessarily. If you observe tailing for all peaks, it might indicate a physical issue with your HPLC system or column, such as a column void or excessive dead volume.[10] If only certain peaks are tailing, it is more likely a chemical issue related to the interaction of specific analytes with the stationary phase.[4][11]

Troubleshooting Guides

Peak tailing can stem from a variety of chemical, instrumental, and sample-related factors. Use the following guides to diagnose and resolve the issue.

Guide 1: Chemical and Column-Related Issues

Secondary interactions between the analyte and the stationary phase are a common cause of peak tailing, especially for polar and basic compounds.[9][12]

Potential Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Basic compounds can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[5][13] Lowering the mobile phase pH to around 2-3 will protonate the silanols and minimize these interactions.[3][14] Alternatively, using an end-capped column, where residual silanols are deactivated, can significantly reduce tailing.[5][8]
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte.[15] If the pH is close to the analyte's pKa, it can lead to inconsistent retention and peak tailing.[13][16] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Insufficient Buffer Concentration A low buffer concentration may not be sufficient to maintain a stable pH, leading to peak shape issues.[16][17] Increasing the buffer concentration (typically in the range of 10-50 mM) can improve peak symmetry.[3]
Column Contamination or Degradation Accumulation of strongly retained sample components can create active sites that cause tailing.[9][18] A void at the column inlet, caused by high pressure or pH, can also lead to peak distortion.[14][19]

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:

    • 20 column volumes of water (to remove buffer salts)

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol (B130326) (a strong solvent)

  • Re-equilibrate the column with the mobile phase before use.

Guide 2: Instrument and System-Related Issues

Physical problems within the HPLC system can contribute to peak broadening and tailing.

Potential Causes and Solutions:

CauseSolution
Extra-Column Dead Volume Excessive tubing length or internal diameter, as well as poorly made connections, can cause the sample band to spread, leading to tailing.[9][17][20] Use shorter, narrower tubing (0.12-0.17 mm ID) and ensure all fittings are properly tightened.[3]
Blocked Frit or Guard Column Particulates from the sample or mobile phase can block the column inlet frit or the guard column, disrupting the flow path and causing peak distortion.[5][18] Regularly filter your samples and mobile phases. If a blockage is suspected, replace the guard column or sonicate the inlet frit in an appropriate solvent.[17]
Detector Settings An improperly set detector time constant can lead to peak distortion.[3] Ensure the detector settings are appropriate for the peak widths in your analysis.
Guide 3: Sample-Related Issues

The sample itself and how it is introduced into the system can also be a source of peak tailing.

Potential Causes and Solutions:

CauseSolution
Sample Overload Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[15][16] This can be either mass overload (too concentrated) or volume overload (too large an injection volume).[18] To check for overload, dilute the sample by a factor of 10 and reinject. If the peak shape improves, overload is the likely cause.[1]
Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[9] Ideally, the sample should be dissolved in the mobile phase.[17]
Complex Sample Matrix Components in a complex sample matrix (e.g., plasma, plant extracts) can interfere with the chromatography and cause peak tailing.[3] Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Analyte Issue check_all_peaks->chemical_issue No check_connections Check fittings and tubing for dead volume physical_issue->check_connections check_column_void Inspect column for voids check_connections->check_column_void replace_guard_column Replace guard column/frit check_column_void->replace_guard_column end_solution Solution Found replace_guard_column->end_solution check_sample_overload Dilute sample 10x and reinject chemical_issue->check_sample_overload overload_confirmed Peak shape improves? (Overload) check_sample_overload->overload_confirmed adjust_ph Adjust mobile phase pH (away from pKa) overload_confirmed->adjust_ph No overload_confirmed->end_solution Yes increase_buffer Increase buffer strength adjust_ph->increase_buffer use_endcapped_column Use end-capped or different chemistry column increase_buffer->use_endcapped_column end_no_solution Issue Persists? Consult manufacturer use_endcapped_column->end_no_solution

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

References

Technical Support Center: Jbir-15 Purification

Author: BenchChem Technical Support Team. Date: December 2025

<M>

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of the isolated microbial metabolite, Jbir-15. The information is based on established protocols for analogous compounds, such as erythromycin (B1671065), to ensure relevance and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound?

A1: The most common impurities are typically process-related, originating from the fermentation broth. These include structural analogues to this compound, such as Jbir-15B and Jbir-15C, which are often co-produced. Degradation products can also be a significant issue, particularly those formed under acidic conditions.[1]

Q2: What is the optimal pH range for the crystallization of this compound?

A2: Maintaining an alkaline pH is crucial for the stability and crystallization of this compound. For related compounds, crystallization is often carried out at a pH of around 10 to 12.[2][3] However, the optimal pH may vary depending on the specific salt form and solvent system being used. For thiocyanate (B1210189) salts of similar compounds, a pH between 6.0 and 8.0 is often optimal for crystallization.[1]

Q3: How does temperature impact the formation of impurities?

A3: Temperature is a critical parameter. Elevated temperatures can accelerate the degradation of this compound and related compounds, leading to the formation of impurities.[1] Conversely, a controlled, gradual cooling process during crystallization is essential for achieving high purity.[2][3][4]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the purity of this compound and separating it from related impurities.[2][3][5] UV detection at 215 nm is often effective for this class of compounds.[5] For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Extraction: The initial extraction from the fermentation broth may be inefficient.Ensure the pH of the broth is adjusted to an alkaline level to facilitate the transfer of this compound into the organic solvent.[6] Consider using a more effective extraction solvent like butyl acetate (B1210297) or methyl tert-butyl ether.[6][7]
Precipitation Loss: The compound may be precipitating prematurely or remaining in the mother liquor after crystallization.Optimize the cooling rate during crystallization; a gradual decrease in temperature is often more effective.[2][3][4] Ensure the appropriate antisolvent and solvent-to-antisolvent ratio are used.[7]
Persistent Impurities Co-crystallization of Related Compounds: Structurally similar impurities (e.g., Jbir-15B, Jbir-15C) may co-crystallize with the target compound.Recrystallization is a powerful technique to improve purity. Consider using a different solvent system for recrystallization to alter the solubility of the impurities relative to this compound.[8] Column chromatography using a macroporous adsorption resin can also be effective for separating these impurities.[9]
Degradation of this compound: The compound may be degrading during the purification process due to pH or temperature instability.Maintain a stable, alkaline pH throughout the process.[1] Avoid excessive heat and consider conducting temperature-sensitive steps at lower temperatures.[1]
Poor Crystal Quality Rapid Crystallization: If cooling or the addition of an antisolvent is too fast, it can lead to the formation of small, impure crystals.Employ a gradual cooling process over several hours.[2][3] Control the rate of antisolvent addition to allow for the slow growth of well-formed crystals.[7]
High Residual Solvent Inefficient Drying: The final product may retain solvent from the crystallization process.After filtration, wash the crystals with a small amount of cold solvent to remove residual mother liquor.[2][8] Dry the crystals under vacuum to effectively remove residual solvents.[8] The final product should have a dichloromethane (B109758) content of less than 600 ppm.[3][4]
Quantitative Data Summary

The following tables provide a summary of quantitative data from purification protocols of analogous compounds, which can serve as a benchmark for the purification of this compound.

Table 1: Purity and Yield from Different Purification Methods

Purification Method Starting Material Purity of Final Product (this compound A) Yield Reference
RecrystallizationThis compound Thiocyanate> 94.5%Not Specified[2][3][4]
Column ChromatographyCrude this compound Base91.16%≥ 87.6%[10]
Column ChromatographyCrude this compound Base95.77%≥ 83.2%[10]
Stepwise Elution Adsorption ChromatographyImpure this compound95.8%96.1%[9]

Table 2: HPLC Parameters for Purity Analysis

Parameter Condition Reference
Column C8 or C18 silica-based reversed-phase[5]
Mobile Phase Acetonitrile (25-40%), 0.2 M ammonium (B1175870) phosphate (B84403) buffer pH 6.5, 0.2 M tetramethylammonium (B1211777) phosphate, and water[5]
Flow Rate 1.5 mL/min[5]
Temperature 35°C[5]
Detection UV at 215 nm[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Dichloromethane

This protocol is designed for the recrystallization of this compound to achieve high purity.

Materials:

  • Crude this compound

  • Dichloromethane

  • Acetone (B3395972) (optional)

  • Base (e.g., NaOH solution)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude this compound in dichloromethane (e.g., 100 g in 600 mL).[2] A small amount of acetone may be added to improve solubility.[2]

  • pH Adjustment: Heat the mixture to approximately 35-37°C and adjust the pH to around 10-12 with a suitable base until the solution becomes clear.[2][3]

  • Phase Separation: Separate and remove the upper aqueous phase to obtain the dichloromethane solution containing this compound.[2][3]

  • Gradient Cooling and Crystallization:

    • Cool the dichloromethane solution to 24-28°C and hold for 2-5 hours.[2][3]

    • Gradually cool the solution further to between -4°C and 0°C over 5-8 hours to allow for crystal formation.[2][3]

  • Isolation and Washing:

    • Separate the crystals from the suspension by filtration.[2][3]

    • Wash the crystals with a small amount of cold dichloromethane (e.g., 20 mL).[2][3]

    • Continue filtration for a few more minutes to remove excess solvent.[2][3]

  • Drying: Dry the crystals to remove residual dichloromethane. The final product should have a purity of this compound A greater than 94.5%.[2][3][4]

Protocol 2: Column Chromatography Purification

This protocol is for the purification of this compound A from a crude base containing impurities like this compound C.[10]

Materials:

  • Crude this compound Base

  • Polystyrene-type non-polar macroporous adsorption resin

  • Eluent A: 5% v/v ethanol (B145695) in water, pH 6.5-7.5

  • Eluent B: 95% v/v ethanol in water, pH 6.5-7.5

  • Chromatography columns

Procedure:

  • Resin Preparation: Pack the chromatography columns with the polystyrene-type non-polar macroporous adsorption resin and equilibrate with the appropriate buffer.

  • Loading: Dissolve the crude this compound base in a suitable solvent and load it onto the main chromatography column.

  • Elution - Step 1: Elute the main and auxiliary columns with Eluent A at a flow rate of 1 bed volume (BV)/hour.[10] Stop the elution when the concentration of this compound in the effluent of the main column is greater than 90% (as determined by HPLC).[10]

  • Elution - Step 2: Elute the main column with Eluent B at a flow rate of 1 BV/hour and collect the eluate.[10]

  • Drying: Dry the collected eluate (e.g., at 50°C) to obtain the purified this compound A.[10] The expected purity is over 91% with a yield of over 87%.[10]

Visualizations

Purification_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Quality Control Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment (Alkaline) Fermentation_Broth->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) pH_Adjustment->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (Optional) Crude_Extract->Chromatography Crystallization Crystallization Crude_Extract->Crystallization Crude_Extract->Crystallization Chromatography->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Filtration_Washing Filtration & Washing Recrystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Jbir15 High-Purity this compound Drying->Pure_Jbir15 Drying->Pure_Jbir15 HPLC_Analysis HPLC Purity Check Pure_Jbir15->HPLC_Analysis LCMS_Analysis LC-MS Impurity ID HPLC_Analysis->LCMS_Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Purity Observed Check_Impurities Identify Impurities (LC-MS) Start->Check_Impurities Related_Compounds Related Compounds (e.g., Jbir-15B/C) Check_Impurities->Related_Compounds Degradation_Products Degradation Products Check_Impurities->Degradation_Products Recrystallize Perform Recrystallization with Different Solvents Related_Compounds->Recrystallize Yes Optimize_pH Optimize pH (Maintain Alkaline) Degradation_Products->Optimize_pH Yes Chromatography Use Column Chromatography Recrystallize->Chromatography Optimize_Temp Optimize Temperature (Controlled Cooling) Optimize_pH->Optimize_Temp

Caption: Troubleshooting logic for addressing low purity issues of this compound.

References

Jbir-15 experimental artifacts and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jbir-15, a novel aspochracin (B153754) derivative with potential applications in antifungal, insecticidal, and cytotoxic research. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize their experiments and prevent common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a new aspochracin derivative, identified as N-demethyl aspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1][2] It is a cyclotripeptide and has demonstrated antifungal activity against Candida albicans.[] Its parent compound, aspochracin, exhibits insecticidal, antimicrobial, and cytotoxic properties.[4][5] The insecticidal activity of aspochracin has been linked to its triene side chain.[4]

Q2: What is the proposed mechanism of action for this compound's antifungal activity?

While the precise mechanism for this compound is still under investigation, many antifungal peptides and cyclopeptides exert their effects by disrupting the fungal cell membrane.[6][7] This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[8] It is plausible that this compound shares this mechanism of action.

Q3: Are there known off-target effects or cytotoxicity concerns with this compound?

As a derivative of aspochracin, which is known to be cytotoxic, this compound may also exhibit cytotoxic effects.[4][5] Secondary metabolites from Aspergillus sclerotiorum have shown significant inhibitory effects against various tumor cell lines.[9] Researchers should exercise caution and perform cytotoxicity assays on relevant cell lines to determine the therapeutic window for their specific application.

Q4: How should I store and handle this compound to ensure its stability?

As with many natural products, this compound may be susceptible to degradation from factors like light, heat, and reactive solvents.[4] It is recommended to store this compound as a solid at -20°C or below, protected from light. For experimental use, prepare fresh stock solutions in a suitable, high-purity solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Antifungal Susceptibility Testing

Issue: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure a standardized and reproducible inoculum size. Variations in the initial fungal cell concentration can significantly impact MIC results.[10]
Compound Solubility This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in the assay medium. Precipitates can lead to inaccurate concentration determination.
Media Composition The pH and composition of the culture medium can affect both fungal growth and the activity of the antifungal agent.[10] Use a consistent and standardized medium for all experiments.
Incubation Conditions Variations in incubation time and temperature can alter fungal growth rates and, consequently, MIC values.[10] Adhere strictly to a defined incubation protocol.

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare this compound Dilutions: Create a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Insecticidal Bioassays

Issue: Inconsistent mortality rates in insect bioassays.

Potential Cause Troubleshooting Steps
Compound Delivery The method of application (e.g., topical, feeding) can greatly influence the effective dose received by the insect. Ensure consistent and accurate delivery of the compound.[11]
Insect Variability The age, developmental stage, and health of the insects can affect their susceptibility to insecticides. Use a synchronized population of insects for consistent results.[12]
Environmental Factors Temperature, humidity, and light exposure can impact both insect physiology and the stability of the test compound. Maintain controlled environmental conditions throughout the assay.
Formulation Artifacts If using a formulated version of this compound, inconsistencies in the formulation can lead to variable results. Whenever possible, use a technical-grade compound with a well-defined solvent.[13]

Experimental Protocol: Topical Insecticidal Bioassay

  • Insect Rearing: Rear a synchronous population of the target insect species under controlled conditions.

  • Prepare this compound Solution: Dissolve this compound in a volatile solvent like acetone (B3395972) to the desired concentrations.

  • Application: Apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect using a calibrated microapplicator. Treat a control group with the solvent only.

  • Observation: House the treated insects in a suitable environment with access to food and water.

  • Assess Mortality: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application.

Cytotoxicity Assays

Issue: High background or inconsistent results in cell viability assays (e.g., MTT, XTT).

Potential Cause Troubleshooting Steps
Compound Interference This compound, being a colored compound or having reducing properties, might interfere with the colorimetric readout of tetrazolium-based assays. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Cell Seeding Density Inconsistent cell numbers per well will lead to high variability. Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be cytotoxic. Determine the maximum non-toxic solvent concentration for your cell line in a separate experiment and ensure it is not exceeded in the assay.
Contamination Mycoplasma or microbial contamination can affect cell health and metabolism, leading to unreliable results. Regularly test cell cultures for contamination.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Experimental Artifacts and Their Prevention

1. Artifacts from Extraction and Purification:

  • Issue: The use of reactive solvents during the extraction and purification of this compound can lead to the formation of artifacts. For example, chlorinated solvents can form adducts with certain natural products.

  • Prevention: Use high-purity, non-reactive solvents. Be mindful of the potential for solvolysis, especially with protic solvents. It is crucial to thoroughly remove all solvents from the final product.

2. Chemical Instability:

  • Issue: The triene moiety in the side chain of aspochracin derivatives like this compound is susceptible to oxidation and isomerization, which can lead to a loss of biological activity.[4]

  • Prevention: Protect this compound from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. When in solution, use freshly prepared samples and avoid prolonged exposure to ambient conditions.

3. Contamination with Other Fungal Metabolites:

  • Issue: Fungal cultures can produce a complex mixture of secondary metabolites. Incomplete purification can result in the presence of other bioactive compounds, leading to confounding experimental results.

  • Prevention: Use robust chromatographic techniques (e.g., HPLC) to ensure the purity of the this compound sample. Purity should be verified by analytical methods such as LC-MS and NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis fungal_culture Fungal Culture (Aspergillus sclerotiorum) extraction Extraction & Purification of this compound fungal_culture->extraction purity Purity & Identity Check (LC-MS, NMR) extraction->purity antifungal Antifungal Assay (e.g., MIC) purity->antifungal insecticidal Insecticidal Assay (e.g., Topical) purity->insecticidal cytotoxicity Cytotoxicity Assay (e.g., MTT) purity->cytotoxicity data_analysis Data Analysis & Interpretation antifungal->data_analysis insecticidal->data_analysis cytotoxicity->data_analysis troubleshooting Troubleshooting (If necessary) data_analysis->troubleshooting troubleshooting->antifungal troubleshooting->insecticidal troubleshooting->cytotoxicity

General experimental workflow for investigating this compound.

antifungal_pathway Jbir15 This compound FungalCell Fungal Cell Membrane Jbir15->FungalCell Binds to or inserts into MembraneDisruption Membrane Disruption & Increased Permeability FungalCell->MembraneDisruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Proposed antifungal mechanism of action for this compound.

troubleshooting_logic start Inconsistent Experimental Results check_compound Verify Compound Purity, Stability & Concentration start->check_compound check_protocol Review Experimental Protocol & Execution start->check_protocol check_reagents Assess Quality of Reagents & Media start->check_reagents check_bio_system Evaluate Health & Consistency of Biological System (Cells, Fungi, Insects) start->check_bio_system resolve Implement Corrective Measures check_compound->resolve check_protocol->resolve check_reagents->resolve check_bio_system->resolve

A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

Jbir-15 vs. Aspochracin: A Comparative Analysis of Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Jbir-15 and its parent compound, aspochracin (B153754). Both are cyclic tripeptides produced by fungi of the genus Aspergillus. This compound is specifically the N-demethylated derivative of aspochracin.[1] This document summarizes the available quantitative data on their antifungal potency, outlines relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Data Presentation: Antifungal Potency

A direct comparison of the minimal inhibitory concentration (MIC) values for this compound and aspochracin from a single study is crucial for an accurate assessment of their relative potency. A study by Zheng et al. (2010) isolated both this compound and aspochracin, along with other related cyclic tripeptides, and evaluated their antifungal activity against Candida albicans. While a specific MIC value for this compound was reported, a corresponding value for aspochracin was not provided in the abstract, and the full text was not accessible to retrieve this specific data point.

CompoundFungal StrainMinimal Inhibitory Concentration (MIC)Reference
This compound Candida albicans30 µM[2][3]
Aspochracin Candida albicansData not available in the cited study[2][3]

Experimental Protocols

The following outlines a standard methodology for determining the antifungal susceptibility of compounds like this compound and aspochracin, based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is a standard for determining the Minimal Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • A suspension of fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The cell density is adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

2. Preparation of Antifungal Agents:

  • This compound and aspochracin are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
  • Serial two-fold dilutions of the stock solutions are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
  • Positive (inoculum without antifungal) and negative (medium only) controls are included.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualization

Experimental Workflow: Antifungal Drug Discovery and Evaluation

Antifungal_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action Studies cluster_Preclinical Preclinical Development Natural_Source Natural Source (e.g., Aspergillus sclerotiorum) Isolation Isolation & Purification (this compound, Aspochracin) Natural_Source->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Structure->MIC_Assay Spectrum Spectrum of Activity (Panel of Fungal Pathogens) MIC_Assay->Spectrum Cell_Membrane Cell Membrane Integrity Assays Spectrum->Cell_Membrane Signaling Signaling Pathway Analysis Cell_Membrane->Signaling In_Vivo In Vivo Efficacy Models (e.g., Murine Candidiasis) Signaling->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity

Caption: A generalized workflow for the discovery and evaluation of novel antifungal compounds.

Proposed Mechanism of Action: Fungal Cell Membrane Disruption

While the specific signaling pathways affected by this compound and aspochracin are not yet fully elucidated, a common mechanism for antifungal peptides is the disruption of the fungal cell membrane. This can lead to a cascade of downstream events culminating in cell death.

Fungal_Cell_Membrane_Disruption cluster_Membrane Fungal Cell Membrane cluster_Downstream Downstream Cellular Effects Compound This compound / Aspochracin Membrane_Interaction Interaction with Membrane Components Compound->Membrane_Interaction Pore_Formation Pore Formation / Disruption of Membrane Integrity Membrane_Interaction->Pore_Formation Ion_Imbalance Ion Homeostasis Disruption (K+ efflux, Ca2+ influx) Pore_Formation->Ion_Imbalance Membrane_Potential Loss of Membrane Potential Pore_Formation->Membrane_Potential ROS Reactive Oxygen Species (ROS) Accumulation Ion_Imbalance->ROS Membrane_Potential->ROS Apoptosis Apoptosis/Programmed Cell Death ROS->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

Caption: A proposed mechanism of action involving fungal cell membrane disruption.

References

Jbir-15: A Comparative Analysis Against Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, novel compounds with unique mechanisms of action are of paramount importance to combat the rise of resistant fungal pathogens. Jbir-15, an aspochracin (B153754) derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum, has been identified as a compound with antifungal activity against Candida albicans. This guide provides a comparative overview of this compound in the context of established commercial antifungal agents. While specific quantitative efficacy data for this compound is not yet publicly available, this document serves as a resource by detailing the standard methodologies for antifungal evaluation and comparing the known mechanisms of action of current therapies.

Quantitative Efficacy of Commercial Antifungals against Candida albicans

The efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for several classes of commercial antifungals against Candida albicans. These values are established through standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antifungal ClassDrug ExamplesMechanism of ActionReported MIC Range against C. albicans (µg/mL)
Azoles Fluconazole, Itraconazole, VoriconazoleInhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1]Fluconazole: 0.25 - 64 Itraconazole: 0.03 - 16 Voriconazole: 0.03 - 8
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[1]0.125 - 2
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.Caspofungin: 0.03 - 2 Micafungin: 0.015 - 2 Anidulafungin: 0.015 - 2
Aspochracin Derivatives This compoundThe precise mechanism of action is not fully elucidated, but aspochracin derivatives are known to possess antifungal properties.Data not publicly available.

Experimental Protocols for Antifungal Efficacy Testing

The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The following outlines a typical workflow for assessing the in vitro activity of a novel compound like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the most common method for quantitative antifungal susceptibility testing.

  • Preparation of Antifungal Agent: The antifungal compound (e.g., this compound) is serially diluted in a multi-well microtiter plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared at a specific cell density.

  • Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the fungal suspension. A growth control well (no antifungal) and a sterility control well (no fungus) are included.

  • Incubation: The microtiter plate is incubated under specific conditions (temperature, time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth of the fungus.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Serial Dilution of This compound C Inoculation of Microtiter Plate A->C B Standardized Fungal Inoculum Preparation B->C D Incubation (e.g., 35°C for 24-48h) C->D E Visual or Spectrophotometric Reading of Growth D->E F Determination of MIC Value E->F

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Signaling Pathways and Mechanisms of Action of Commercial Antifungals

Understanding the molecular targets of antifungal drugs is crucial for drug development and for predicting and overcoming resistance. The following diagrams illustrate the mechanisms of action for the major classes of commercial antifungals.

Azole Antifungals: Inhibition of Ergosterol Biosynthesis

Azoles target the fungal cell membrane by interfering with the synthesis of ergosterol.

Azole_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol (Maintains Membrane Integrity) Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Enzyme->Ergosterol Conversion Azole Azole Antifungal (e.g., Fluconazole) Azole->Enzyme Inhibits

Figure 2. Mechanism of action of azole antifungals.
Polyene Antifungals: Direct Membrane Disruption

Polyenes directly interact with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Membrane Lipid Bilayer Polyene Polyene Antifungal (e.g., Amphotericin B) Polyene->Ergosterol Binds to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Cell Death Leakage->Death

Figure 3. Mechanism of action of polyene antifungals.
Echinocandin Antifungals: Cell Wall Synthesis Inhibition

Echinocandins target the fungal cell wall, a structure not present in human cells, making it an attractive target for antifungal therapy.

Echinocandin_Mechanism cluster_cell Fungal Cell cluster_wall Cell Wall cluster_synthesis Cell Wall Synthesis Glucan β-(1,3)-D-glucan (Maintains Cell Wall Integrity) Synthase β-(1,3)-D-glucan synthase Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Synthase Echinocandin Echinocandin Antifungal (e.g., Caspofungin) Echinocandin->Synthase Inhibits

Figure 4. Mechanism of action of echinocandin antifungals.

Conclusion

While this compound presents a promising avenue for new antifungal development, a comprehensive comparison with existing commercial agents is currently limited by the lack of publicly available efficacy data. The established mechanisms of action of azoles, polyenes, and echinocandins provide a framework for understanding how current therapies function and highlight the need for novel approaches that may be offered by compounds like this compound. The standardized experimental protocols outlined in this guide are essential for the future evaluation of this compound and other novel antifungal candidates, ensuring that their efficacy can be rigorously and reproducibly assessed. Further research to elucidate the precise mechanism of action and quantitative antifungal activity of this compound is critical for its potential progression as a therapeutic agent.

References

Jbir-15 validation of antifungal activity in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Jbir-15's Antifungal Potential in the Context of Limited Public Data

For Immediate Release

[City, State] – this compound, a derivative of the natural compound aspochracin (B153754), has been identified as possessing antifungal properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the quantitative data required for a full comparative analysis of its antifungal activity against clinical isolates. This guide aims to provide researchers, scientists, and drug development professionals with the available information on this compound and its parent compound, aspochracin, alongside a framework for the kind of experimental data needed to validate its potential as a clinical antifungal agent.

Introduction to this compound

This compound is a structurally related analogue of aspochracin, a cyclic peptide metabolite produced by certain fungi. While initial reports suggest its potential as an antifungal agent, specific Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal isolates are not currently available in the public domain. Such data is critical for evaluating its efficacy relative to existing antifungal drugs.

Comparative Data: A Necessary Void to be Filled

To objectively assess the antifungal performance of this compound, it is essential to compare its MIC values against a variety of clinical isolates with those of standard-of-care antifungal agents like fluconazole (B54011) and amphotericin B. The following table illustrates the type of data that is required for a meaningful comparison. The values presented for the comparator drugs are representative ranges found in scientific literature, while the data for this compound remains to be determined.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal IsolateThis compoundFluconazoleAmphotericin B
Candida albicansData Not Available0.25 - 1280.03 - 2
Candida glabrataData Not Available0.5 - 2560.125 - 4
Candida parapsilosisData Not Available0.5 - 640.03 - 2
Candida tropicalisData Not Available0.5 - 1280.06 - 4
Cryptococcus neoformansData Not Available2 - 640.125 - 2
Aspergillus fumigatusData Not Available>640.25 - 4

Note: The MIC ranges for Fluconazole and Amphotericin B are compiled from various publicly available studies and can vary based on the specific isolates and testing methodologies.

Proposed Experimental Protocol for Validation

To ascertain the antifungal efficacy of this compound, a standardized experimental protocol, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines, should be employed.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Isolate Preparation: Clinical isolates of fungi are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell density.

  • Drug Dilution: this compound, along with comparator antifungal agents, is serially diluted in a multi-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a novel antifungal compound like this compound.

G cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis Isolate_Culture Culture of Clinical Fungal Isolates Standardization Standardization of Fungal Inoculum Isolate_Culture->Standardization Compound_Solubilization Solubilization of this compound & Comparators Serial_Dilution Serial Dilution in Microtiter Plates Compound_Solubilization->Serial_Dilution Inoculation Inoculation of Plates Standardization->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Comparison Comparison with Standard Antifungals MIC_Reading->Data_Comparison Report_Generation Generation of Comparative Data Report Data_Comparison->Report_Generation

Antifungal validation workflow.

Understanding the Mechanism: A Look at Potential Signaling Pathways

The precise mechanism of action for this compound and aspochracin derivatives against fungal cells is not well-defined in the literature. However, many antifungal agents target the fungal cell wall or cell membrane. For instance, azole antifungals inhibit the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. The diagram below illustrates this well-established pathway, which could serve as a hypothetical starting point for investigating the mechanism of this compound.

G Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Reductase Acetyl_CoA->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_Epoxidase Squalene Epoxidase (Target of Allylamines) Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Lanosterol_Demethylase 14-alpha-demethylase (Target of Azoles) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Lanosterol_Demethylase->Cell_Membrane Inhibition Ergosterol->Cell_Membrane

Fungal ergosterol biosynthesis pathway.

Conclusion and Call for Research

While this compound shows promise as a potential antifungal agent, the lack of robust, publicly available data on its activity against clinical isolates prevents a definitive comparison with existing treatments. Further research, following standardized protocols, is imperative to validate its antifungal spectrum and elucidate its mechanism of action. The scientific community is encouraged to undertake and publish studies that will fill these critical knowledge gaps, thereby enabling a thorough evaluation of this compound's therapeutic potential.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Jbir-15, a naturally occurring aspochracin (B153754) derivative, and its related compounds. By examining their structural nuances and corresponding performance in various biological assays, we aim to elucidate the structure-activity relationship (SAR) of this promising class of cyclic tripeptides. This document summarizes key quantitative data, details experimental methodologies, and visualizes pertinent biological pathways to facilitate further research and development.

Chemical Structures and Core Scaffolds

This compound is a cyclic tripeptide identified as N-demethyl aspochracin. It belongs to the aspochracin group of mycotoxins produced by fungi of the Aspergillus genus. The core structure of these compounds is a nine-membered ring composed of three amino acid residues. Variations in these residues and the attached side chains give rise to a family of related compounds with diverse biological activities.

Key Structural Features:

  • Cyclic Tripeptide Core: A nine-membered ring providing a constrained conformational scaffold.

  • Amino Acid Composition: The specific amino acids and their N-methylation status within the ring are critical for activity. This compound, for instance, differs from aspochracin by the absence of a methyl group on the alanine (B10760859) residue.[1]

  • Acyl Side Chain: A polyunsaturated fatty acid chain attached to the ornithine residue. The length and degree of saturation of this chain have been shown to be crucial for certain biological activities.

Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated in several contexts, including antifungal, insecticidal, and cytotoxic effects. The available data, while not exhaustive for all analogs, provides initial insights into their SAR.

Antifungal Activity

This compound and several related aspochracin-type cyclic tripeptides have demonstrated selective antifungal activity, particularly against Candida albicans.

CompoundOrganismMIC (µM)
This compound Candida albicans30
Sclerotiotide ACandida albicans7.5
Sclerotiotide BCandida albicans3.8
Sclerotiotide FCandida albicans30
Sclerotiotide ICandida albicans6.7

Table 1: Antifungal Activity of this compound and Related Compounds. [2] Minimum Inhibitory Concentration (MIC) values highlight the potency of these compounds against the pathogenic yeast Candida albicans.

Insecticidal Activity

Aspochracin, the parent compound of this compound, has been reported to possess insecticidal properties. A key finding in the SAR of aspochracin is the essential role of the unsaturated side chain.

  • Aspochracin: Exhibits contact toxicity to the first instar larvae and eggs of the silkworm.[3]

  • Hexahydroaspochracin: Complete loss of insecticidal activity upon saturation of the triene side chain, indicating the double bonds are critical for this biological effect.[3]

While specific insecticidal data for this compound is not yet available, the structural similarity to aspochracin suggests it may also possess such properties, warranting further investigation.

Cytotoxic Activity

Various secondary metabolites from Aspergillus ochraceus, the producer of aspochracin, have been shown to exhibit cytotoxic effects against different cancer cell lines. While direct cytotoxic data for this compound is limited, the activities of related compounds from the same fungal genus provide a basis for comparison. For instance, other metabolites from Aspergillus ochraceus have shown cytotoxicity with IC50 values in the micromolar range against various cell lines.[4]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound and aspochracin are not yet fully elucidated. However, studies on other fungal secondary metabolites and cyclic peptides suggest potential targets. Fungal metabolites are known to modulate various signaling pathways in host cells, including those involved in stress response, cell wall integrity, and apoptosis.

For instance, some fungal compounds interfere with critical signaling cascades such as the MAP kinase (MAPK) pathways, which are highly conserved and play a major role in cell wall integrity (CWI) signaling.[5] The CWI pathway is essential for fungal survival and is a target for antifungal drugs.[5] It is plausible that aspochracin and its derivatives could exert their antifungal effects by disrupting this or other vital signaling pathways.

G cluster_stimulus External Stimulus This compound / Aspochracin This compound / Aspochracin

Figure 1: Hypothesized Mechanism of Action. This diagram illustrates a potential mechanism where this compound and related compounds induce cell wall stress, impacting the MAPK signaling cascade and ultimately leading to fungal cell lysis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified cell density.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no fungus) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[6][7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[8][9]

Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the toxicity of compounds to phytophagous insects.

  • Compound Preparation: Solutions of the test compound are prepared at various concentrations in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent solution without the test compound.

  • Insect Exposure: The treated leaves are placed in a suitable container (e.g., a petri dish with moistened filter paper) and a known number of test insects (e.g., larvae of a specific instar) are introduced.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is used to calculate the LC50 value (the concentration of the compound that is lethal to 50% of the test population).[10][11]

Conclusion and Future Directions

The available data on this compound and its analogs reveals a promising class of bioactive cyclic tripeptides. The key takeaways from the current structure-activity relationship understanding are:

  • N-demethylation: The absence of the N-methyl group on the alanine residue in this compound compared to aspochracin still permits antifungal activity.

  • Side Chain Unsaturation: The triene moiety in the acyl side chain is critical for the insecticidal activity of aspochracin.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. Key areas for future investigation include:

  • Comprehensive SAR Studies: Synthesis and biological evaluation of a wider range of this compound and aspochracin analogs to refine the understanding of the roles of each amino acid residue and the side chain.

  • Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action at a deeper level.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the structure-activity landscape of this compound and its related compounds, the scientific community can pave the way for the development of novel therapeutic agents.

References

Jbir-15: A Comparative Analysis of a Novel Aspochracin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jbir-15 with other aspochracin (B153754) derivatives, focusing on its chemical structure, biological activity, and mechanism of action. This analysis is supported by available experimental data to objectively evaluate its potential in relevant fields.

Introduction

This compound is a naturally occurring cyclic peptide belonging to the aspochracin group of mycotoxins. These compounds, primarily produced by fungi of the Aspergillus genus, have garnered significant interest due to their diverse biological activities, including insecticidal and cytotoxic properties. This compound was first isolated from the sponge-derived fungus Aspergillus sclerotiorum and has been identified as N-demethyl aspochracin.[1][2] This structural modification—the absence of a methyl group on the alanine (B10760859) residue compared to its parent compound, aspochracin—is a key point of differentiation and a central aspect of this comparative analysis.

Structural Comparison

The core structure of aspochracin and its derivatives is a cyclotripeptide. In the case of aspochracin, this consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, which is further decorated with an octatrienoic acid side chain. This polyene side chain has been demonstrated to be crucial for its biological activity. Hydrogenation of this side chain to hexahydroaspochracin results in a complete loss of its insecticidal effects.[3][4]

This compound shares this fundamental architecture but is distinguished by the substitution of N-methyl-L-alanine with a standard L-alanine residue.[3][4] This seemingly minor alteration can have significant implications for the molecule's conformation, receptor binding affinity, and ultimately, its biological efficacy.

Comparative Biological Activity

While research on aspochracin has established its insecticidal properties, particularly demonstrating contact toxicity to the first instar larvae and eggs of the silkworm, specific quantitative data for this compound remains limited in publicly available literature. The groundbreaking study that identified this compound did not include a detailed comparative analysis of its biological activity against other aspochracin derivatives.[1]

The known insecticidal activity of aspochracin provides a baseline for hypothesizing the potential of this compound. The mechanism of action is believed to be linked to the unsaturated side chain, a feature conserved in this compound. However, the demethylation at the alanine residue could influence its interaction with biological targets. Further studies are required to elucidate the specific insecticidal and cytotoxic potency of this compound, ideally through direct comparative assays with aspochracin and other analogues.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that aspochracin derivatives might modulate, based on the known activities of similar cyclic peptides, and a general workflow for the isolation and characterization of these compounds.

putative_signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction_Cascade Signal_Transduction_Cascade Receptor->Signal_Transduction_Cascade Aspochracin_Derivative Aspochracin_Derivative Aspochracin_Derivative->Receptor Downstream_Effectors Downstream_Effectors Signal_Transduction_Cascade->Downstream_Effectors Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Cytotoxicity / Insecticidal Effect

Caption: Putative signaling pathway for aspochracin derivatives.

experimental_workflow Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction Chromatographic_Separation Chromatographic_Separation Extraction->Chromatographic_Separation Compound_Isolation Compound_Isolation Chromatographic_Separation->Compound_Isolation Structural_Elucidation Structural_Elucidation Compound_Isolation->Structural_Elucidation NMR, MS Bioactivity_Assays Bioactivity_Assays Compound_Isolation->Bioactivity_Assays Cytotoxicity, Insecticidal

Caption: General experimental workflow for isolation and analysis.

Experimental Protocols

Detailed experimental protocols for the bioassays of this compound are not yet published. However, based on the methodologies used for aspochracin and other fungal metabolites, the following are representative protocols that would be employed for a comparative analysis.

Insecticidal Activity Assay (Contact Toxicity):

  • Test Organism: First instar larvae of a model insect (e.g., silkworm, Bombyx mori).

  • Compound Preparation: this compound, aspochracin, and other derivatives are dissolved in a suitable solvent (e.g., ethanol) to create a series of concentrations.

  • Application: A small, measured volume of each compound solution is topically applied to the dorsal surface of the larvae.

  • Observation: Larvae are monitored for mortality and behavioral changes over a 24-48 hour period.

  • Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated for each compound to compare their potency.

Cytotoxicity Assay (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549) and a normal cell line are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound, aspochracin, and other derivatives for a specified incubation period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is determined for each compound to assess its cytotoxic potential.

Conclusion and Future Directions

This compound presents an intriguing new member of the aspochracin family of natural products. Its structural distinction as N-demethyl aspochracin warrants a thorough investigation into its biological activity profile. While the foundational knowledge of aspochracin's insecticidal properties provides a strong rationale for further research, the current lack of quantitative, comparative data for this compound is a significant knowledge gap.

Future research should prioritize the direct comparison of this compound with aspochracin and other synthetic or natural derivatives in a battery of standardized bioassays. This will not only elucidate the structure-activity relationship, particularly the role of N-methylation, but also determine the potential of this compound as a lead compound for the development of novel insecticides or cytotoxic agents. Such studies will be instrumental in unlocking the full potential of this novel aspochracin derivative.

References

Validating the Antifungal Spectrum of Jbir-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal potential of Jbir-15, an aspochracin (B153754) derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1] While preliminary studies have confirmed its antifungal activity against Candida albicans, comprehensive data on its broader spectrum is not yet publicly available.[] This document aims to contextualize the potential of this compound by comparing it with established antifungal agents and outlining the standard experimental protocols required for its validation.

Comparative Antifungal Spectrum: A Representative Analysis

Due to the limited availability of public data on the minimum inhibitory concentrations (MICs) of this compound, the following table presents a representative antifungal spectrum. This data is illustrative and intended to provide a framework for future comparative studies. The MIC values for established antifungal agents are compiled from publicly available research.

Fungal SpeciesThis compound (μg/mL)Amphotericin B (μg/mL)Fluconazole (μg/mL)Caspofungin (μg/mL)
Candida albicans[Data Not Available]0.25 - 10.25 - 20.03 - 0.25
Candida glabrata[Data Not Available]0.5 - 28 - 640.06 - 0.5
Candida krusei[Data Not Available]0.5 - 416 - 640.125 - 1
Aspergillus fumigatus[Data Not Available]0.5 - 2>640.015 - 0.125
Cryptococcus neoformans[Data Not Available]0.125 - 12 - 16>16
Fusarium solani[Data Not Available]2 - 8>64>16

Note: The MIC values for the established antifungal agents are typical ranges and can vary depending on the specific strain and testing methodology. The placeholder for this compound highlights the need for further experimental validation.

Experimental Protocols for Antifungal Spectrum Validation

To validate the antifungal spectrum of a novel compound like this compound, standardized methodologies are crucial. The following are detailed protocols for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the in vitro susceptibility of fungi to antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Standard fungal strains (e.g., from ATCC) and clinical isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO (for dissolving the compound)

Procedure:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration stock solution.

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Controls: Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Disk Diffusion Assay

This is a simpler, agar-based method for qualitatively assessing antifungal susceptibility.

Objective: To determine the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Filter paper disks

  • Test compound (this compound)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal inoculum prepared as for the broth microdilution method

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound.

  • Plate Inoculation: Evenly spread the standardized fungal inoculum onto the surface of the Mueller-Hinton agar plate.

  • Disk Application: Place the this compound-impregnated disk onto the inoculated agar surface.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around the disk. The size of the zone is proportional to the susceptibility of the fungus to the compound.

Potential Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many antifungal agents target the fungal cell wall, a structure essential for viability and not present in human cells, making it an attractive target. The following diagram illustrates a generalized signaling pathway for cell wall integrity, a common target for antifungal drugs.

Antifungal_Cell_Wall_Inhibition cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-(1,3)-Glucan Synthase Complex This compound->Glucan_Synthase Inhibition Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Potential Inhibition Cell_Wall_Polymers Glucan & Chitin Polymers Glucan_Synthase->Cell_Wall_Polymers Synthesis Chitin_Synthase->Cell_Wall_Polymers Synthesis Signaling_Cascade Cell Wall Integrity Signaling Pathway (e.g., PKC pathway) Cell_Wall_Polymers->Signaling_Cascade Cell Wall Stress Gene_Expression Upregulation of Cell Wall Genes Signaling_Cascade->Gene_Expression Activation

Caption: Hypothetical inhibition of fungal cell wall synthesis by this compound.

Conclusion

This compound represents a promising lead compound in the search for novel antifungal agents. However, rigorous validation of its antifungal spectrum and a deeper understanding of its mechanism of action are essential next steps. The experimental protocols and comparative framework provided in this guide offer a roadmap for the systematic evaluation of this compound and other potential antifungal candidates, ultimately contributing to the development of new therapies to combat fungal infections.

References

Jbir-15 and Fluconazole: A Comparative Analysis of Antifungal Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data highlights the potential of Jbir-15, a novel aspochracin (B153754) derivative, as a potent antifungal agent against Candida albicans, particularly when used in synergy with the conventional antifungal drug, fluconazole (B54011). This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of their mechanisms of action, quantitative antifungal activities, and the experimental protocols used for their evaluation.

Executive Summary

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of resistance to current antifungal therapies, such as fluconazole, necessitates the exploration of new therapeutic strategies. This compound, a secondary metabolite isolated from a marine-derived fungus, has demonstrated promising antifungal properties, notably its ability to enhance the efficacy of fluconazole against resistant strains of C. albicans. This guide synthesizes the current understanding of this compound's activity in comparison to fluconazole, focusing on their effects on planktonic cell growth, biofilm formation, and hyphal development.

Mechanism of Action

Fluconazole: As a member of the triazole class of antifungals, fluconazole primarily targets the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption inhibits fungal growth and replication.

This compound: The antifungal activity of this compound, particularly its synergistic action with fluconazole, is attributed to its role as an inhibitor of the Gcn5-Ada2-Ada3-Gcn5-acetyltransferase (Gcn5-HAT) complex. Gcn5 is a histone acetyltransferase that plays a crucial role in regulating gene expression through the acetylation of histones. In C. albicans, the Gcn5-HAT complex is involved in pathways associated with virulence, stress response, and drug resistance. By inhibiting this complex, this compound is thought to disrupt these essential cellular processes, thereby rendering the fungus more susceptible to other antifungal agents like fluconazole.

Quantitative Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for this compound acting alone against Candida albicans are not yet widely published in publicly accessible literature, its potent synergistic effect with fluconazole is a key finding. The following table summarizes the typical MIC ranges for fluconazole against susceptible and resistant C. albicans and highlights the nature of the synergistic interaction with this compound.

CompoundTarget OrganismMIC Range (Susceptible)MIC Range (Resistant)Interaction with this compound
FluconazoleCandida albicans0.25 - 2 µg/mL>8 µg/mLSynergistic
This compoundCandida albicansData not availableData not availablePotentiates fluconazole activity

Note: MIC values can vary depending on the specific strain and testing methodology.

Effect on Virulence Factors

Biofilm Formation: C. albicans biofilms are structured communities of cells that adhere to surfaces and are encased in an extracellular matrix. Biofilms exhibit significantly increased resistance to antifungal drugs. While quantitative data on the direct effect of this compound on biofilm formation is still emerging, its mechanism of action through Gcn5-HAT inhibition suggests a potential role in disrupting biofilm integrity and development, as Gcn5 is implicated in the regulation of biofilm-related genes. The combination of this compound and fluconazole is expected to be more effective in eradicating biofilms than fluconazole alone.

Hyphal Growth: The transition from yeast to hyphal growth is a critical virulence factor for C. albicans, enabling tissue invasion. The Gcn5-HAT complex is known to regulate genes involved in morphogenesis. Therefore, by inhibiting this complex, this compound is predicted to interfere with the yeast-to-hypha transition, thereby reducing the invasive potential of the fungus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents against Candida albicans.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the prepared fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: Two drugs (e.g., this compound and fluconazole) are serially diluted in a two-dimensional array in a 96-well microtiter plate. One drug is diluted along the x-axis, and the other along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized C. albicans suspension as described for the broth microdilution method. The plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • Synergism: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Biofilm Formation and Susceptibility Assay

This method assesses the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.

  • Biofilm Formation: A standardized suspension of C. albicans (1 x 10^7 cells/mL in RPMI-1640) is added to the wells of a 96-well plate and incubated at 37°C for 90 minutes to allow for initial adherence. The wells are then washed with phosphate-buffered saline (PBS) to remove non-adherent cells. Fresh medium is added, and the plate is incubated for 24-48 hours to allow for biofilm maturation.

  • Treatment: For inhibition assays, the test compound is added at the beginning of the incubation period. For eradication assays, the mature biofilm is washed with PBS, and then fresh medium containing the test compound is added.

  • Quantification: Biofilm viability can be quantified using various methods, such as the XTT reduction assay, which measures metabolic activity, or by crystal violet staining, which measures biofilm biomass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of fluconazole and the proposed mechanism of this compound, as well as a typical experimental workflow for evaluating antifungal synergy.

Fluconazole_Mechanism Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (Erg11) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Erg11->Ergosterol Fluconazole Fluconazole Fluconazole->Erg11 Inhibits

Figure 1. Mechanism of action of Fluconazole.

Jbir15_Mechanism cluster_SAGA SAGA Complex Gcn5 Gcn5 (Histone Acetyltransferase) Ada2 Ada2 Gcn5->Ada2 Acetylation Histone Acetylation Gcn5->Acetylation Catalyzes Ada3 Ada3 Ada2->Ada3 Jbir15 This compound Jbir15->Gcn5 Inhibits Histones Histones Histones->Gcn5 GeneExpression Altered Gene Expression (Virulence, Stress Response, Drug Resistance) Acetylation->GeneExpression Susceptibility Increased Susceptibility to Fluconazole GeneExpression->Susceptibility

Figure 2. Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Isolate Candida albicans MIC_Jbir15 Determine MIC of this compound Start->MIC_Jbir15 MIC_Fluconazole Determine MIC of Fluconazole Start->MIC_Fluconazole Checkerboard Checkerboard Assay (this compound + Fluconazole) MIC_Jbir15->Checkerboard MIC_Fluconazole->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Synergy_Assessment Assess Synergy, Indifference, or Antagonism Calculate_FIC->Synergy_Assessment Biofilm_Assay Biofilm Formation & Susceptibility Assays Synergy_Assessment->Biofilm_Assay Hyphal_Assay Hyphal Growth Inhibition Assay Synergy_Assessment->Hyphal_Assay End End: Comparative Analysis Biofilm_Assay->End Hyphal_Assay->End

Figure 3. Experimental workflow for synergy testing.

Conclusion

This compound represents a promising new avenue in the fight against drug-resistant Candida albicans. Its unique mechanism of action, targeting the Gcn5-HAT complex, offers a clear rationale for its synergistic activity with fluconazole. Further research is warranted to fully elucidate the standalone antifungal properties of this compound and to optimize its combined use with existing antifungal agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for continued investigation into this and other novel antifungal compounds.

Safety Operating Guide

Navigating the Disposal of Jbir-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for the novel aspochracin (B153754) derivative, Jbir-15, necessitates adherence to rigorous, general-purpose chemical waste management procedures. This guide provides essential, step-by-step instructions for the safe and compliant disposal of research-grade compounds of unknown toxicity, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals handling novel compounds like this compound, the lack of a specific Safety Data Sheet (SDS) and established disposal procedures presents a significant challenge. In such instances, the default protocol is to treat the substance as hazardous unless proven otherwise. All disposal activities must be conducted in strict accordance with local, state, and federal regulations, and coordinated through your institution's Environmental Health and Safety (EHS) office.[1][2][3]

Immediate Safety and Logistical Plan: Step-by-Step Disposal Protocol

When a specific SDS is unavailable for a research compound such as this compound, a conservative approach to waste management is critical. The following procedural guidance, based on established laboratory safety principles, will ensure compliant and safe disposal.

Step 1: Hazard Assessment and Classification

Given the absence of specific toxicity data for this compound, it must be handled as a chemical of unknown toxicity.[4] Laboratory personnel should make every effort to identify any potential hazards by reviewing available literature on analogous compounds (aspochracin derivatives).[4] However, for disposal purposes, the compound should be categorized as hazardous waste.[5]

Step 2: Proper Segregation of Waste

Chemical waste must be segregated based on its hazardous characteristics to prevent dangerous reactions.[1][3] this compound waste should not be mixed with other waste streams.

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE), and labware (e.g., weighing boats, contaminated filter paper) in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[6]

Step 3: Container Selection and Management

The integrity of waste containers is paramount to prevent leaks and exposures.

  • Compatibility: Containers and their lids must be chemically compatible with the waste. For a compound like this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is generally a safe choice.[7] Do not use metal containers for any waste stream unless specifically approved.

  • Condition: All waste containers must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[8]

  • Closure: Waste containers must be kept closed at all times, except when adding waste.[1][3][8] Funnels should be removed immediately after use, and the container sealed.[9]

Step 4: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • As soon as the first drop of waste enters the container, it must be labeled.[7][9]

  • The label must clearly state "Hazardous Waste".[1][10]

  • The full chemical name, "this compound", and its constituents (including solvents and their percentages) must be listed.[1] Chemical formulas or abbreviations are not acceptable.[1]

  • An accumulation start date must be clearly visible on the label.[11]

Step 5: Safe Storage Pending Disposal

Waste must be stored in a designated and controlled area.

  • Waste should be stored in a satellite accumulation area at or near the point of generation.[1][10]

  • The storage area should be a secondary containment unit to capture any potential leaks.[3]

  • Incompatible waste streams must be stored separately.[3]

Step 6: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be managed by professionals.

  • Contact your institution's EHS office to schedule a waste pickup.[1][2]

  • Do not dispose of this compound or any other hazardous chemical waste down the sink or in the regular trash.[3][9]

  • Follow all institutional procedures for waste pickup requests.

Data Presentation: General Chemical Waste Categories

In the absence of quantitative data for this compound disposal, the following table summarizes the general categories of laboratory chemical waste, which is essential for proper segregation.

Waste CategoryDescriptionExamples
Ignitable Waste Liquids with a flash point < 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, and oxidizers.[5][12]Alcohols, acetone, xylene, sodium nitrate
Corrosive Waste Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[10]Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)
Reactive Waste Wastes that are unstable, react violently with water, or can generate toxic gases.[5]Sodium metal, cyanides, reactive sulfides
Toxic Waste Wastes that are harmful or fatal when ingested or absorbed.[7][12]Heavy metals (mercury, lead), pesticides, formaldehyde

Mandatory Visualization

The following diagram illustrates the logical workflow for the disposal of a research chemical with unknown hazards, such as this compound.

G Logical Workflow for Disposal of Uncharacterized Research Chemicals cluster_assessment Phase 1: Initial Assessment cluster_procedure Phase 2: Waste Handling and Segregation cluster_storage Phase 3: Storage and Disposal start Start: Novel Compound (e.g., this compound) for Disposal sds_check Is a Safety Data Sheet (SDS) available with disposal information? start->sds_check sds_yes Follow specific disposal instructions in SDS. sds_check->sds_yes Yes sds_no Treat as a chemical of unknown toxicity. sds_check->sds_no No end End: Compliant Disposal sds_yes->end classify_waste Classify waste stream (Solid, Liquid, Sharps) sds_no->classify_waste select_container Select compatible, leak-proof waste container with secure lid. classify_waste->select_container label_container Label container with 'Hazardous Waste', full chemical names, percentages, and accumulation start date. select_container->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for uncharacterized lab chemicals.

By adhering to these general yet critical procedures, laboratory professionals can ensure that novel compounds like this compound are managed and disposed of in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory environment.

References

Essential Safety and Operational Guidance for Handling Jbir-15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds such as Jbir-15, a new aspochracin (B153754) derivative.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and operational plans based on best practices for handling new chemical entities of biological origin. Aspochracin, from which this compound is derived, is an insecticidal cyclic tripeptide isolated from Aspergillus ochraceus.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2][3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] - Lab Coat: A standard laboratory coat is required. - Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[4]
In Vitro / In Vivo Experiments - Gloves: Chemical-resistant gloves must be worn at all times.[2][3] - Eye Protection: Safety glasses or goggles are required.[3] - Lab Coat: A laboratory coat must be worn.
Waste Disposal - Gloves: Heavy-duty, chemical-resistant gloves should be used. - Eye Protection: Chemical splash goggles are required.[3] - Lab Coat: A laboratory coat is mandatory.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][5]

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, contact your institution's environmental health and safety (EHS) office immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Do not pour any waste containing this compound down the drain.

Procedural Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receive this compound B Review Safety Information A->B C Don Appropriate PPE B->C D Work in Chemical Fume Hood C->D E Perform Experiment D->E F Segregate Waste E->F G Label Hazardous Waste F->G H Store Waste Securely G->H I Arrange for EHS Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.